7-Hydroxycannabidiol
Beschreibung
Chem Res Toxicol . 2023 Feb 20; 36(2):177-187
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(1R,6R)-3-(hydroxymethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-15-11-19(23)21(20(24)12-15)18-10-16(13-22)8-9-17(18)14(2)3/h10-12,17-18,22-24H,2,4-9,13H2,1,3H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELUXPWDPVXUEI-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001336767 | |
| Record name | 7-Hydroxycannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50725-17-2, 1101886-10-5 | |
| Record name | 7-Hydroxycannabidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050725172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxycannabidiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001336767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYCANNABIDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38G7JB3K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7-Hydroxycannabidiol: A Technical Guide to its Discovery, Isolation, and Analysis in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycannabidiol (7-OH-CBD) is a primary and pharmacologically active metabolite of cannabidiol (CBD), a non-psychotropic constituent of Cannabis sativa.[1][2][3] Following administration, CBD is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to form hydroxylated derivatives.[2][4] Of these, 7-OH-CBD is of significant interest due to its potential therapeutic effects, which are reported to be equipotent to the parent compound in some preclinical studies. This metabolite is further oxidized to 7-carboxy-CBD (7-COOH-CBD), the most abundant CBD metabolite found in human plasma.
The accurate detection and quantification of 7-OH-CBD in biological matrices are crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall pharmacological profile of CBD. This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies for 7-OH-CBD from biological samples.
Metabolic Pathway of Cannabidiol to this compound
The biotransformation of CBD to 7-OH-CBD is a critical step in its metabolism. This process is primarily mediated by the CYP450 enzyme system in the liver.
Key Enzymes in 7-OH-CBD Formation
-
CYP2C19 and CYP2C9 : These enzymes are the primary catalysts for the hydroxylation of CBD at the 7-position to form 7-OH-CBD.
-
CYP3A4 : While a major contributor to the overall metabolism of CBD through oxidation at other sites, its role in the formation of 7-OH-CBD is considered less direct.
The metabolic cascade continues with the oxidation of 7-OH-CBD to an intermediate, 7-formyl-CBD, which is then converted to 7-COOH-CBD. This final metabolite is the most prevalent in circulation.
Metabolic pathway of CBD to 7-OH-CBD and 7-COOH-CBD.
Isolation and Quantification of 7-OH-CBD from Biological Samples
The analysis of 7-OH-CBD in biological matrices such as plasma, serum, whole blood, and urine requires robust and sensitive analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique due to its high selectivity and sensitivity.
General Experimental Workflow
A typical workflow for the analysis of 7-OH-CBD involves sample preparation, chromatographic separation, and mass spectrometric detection.
General workflow for 7-OH-CBD analysis in biological samples.
Detailed Experimental Protocols
This protocol is adapted from methodologies for the quantification of cannabinoids in plasma and serum.
-
Sample Preparation :
-
To 100 µL of plasma or serum in a polypropylene tube, add 25 µL of an internal standard working solution (e.g., 7-OH-CBD-d5 in methanol).
-
Vortex for 10 seconds.
-
Add 250 µL of 0.1 M potassium phosphate buffer (pH 6.8) and vortex.
-
-
Extraction :
-
Add 1 mL of hexane:ethyl acetate (9:1, v/v) extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution :
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis :
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject a suitable volume (e.g., 10 µL) onto the LC-MS/MS system.
-
This protocol is a general representation for cannabinoid analysis in urine.
-
Sample Preparation and Hydrolysis :
-
To 1 mL of urine, add an internal standard.
-
To hydrolyze glucuronide conjugates, add 50 µL of β-glucuronidase from E. coli and incubate at 37°C for 1 hour.
-
Adjust the pH to ~6.0 with phosphate buffer.
-
-
SPE Column Conditioning :
-
Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
-
Sample Loading and Washing :
-
Load the prepared urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
-
Elution :
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (80:20:2, v/v/v).
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase.
-
-
Analysis :
-
Inject into the LC-MS/MS system.
-
LC-MS/MS Parameters
-
Chromatographic Column : A C18 column is commonly used for the separation of cannabinoids.
-
Mobile Phase : A gradient elution with water and methanol or acetonitrile, often with an additive like formic acid or ammonium formate, is typical.
-
Ionization : Electrospray ionization (ESI) in either positive or negative mode is used, with negative mode often providing good sensitivity for hydroxylated cannabinoids.
-
Mass Spectrometry : Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Example MRM Transitions for 7-OH-CBD :
-
Precursor Ion (Q1): m/z 329.1
-
Product Ion (Q3): m/z 311.2
Quantitative Data Summary
The following tables summarize quantitative data for 7-OH-CBD from various studies.
Table 1: Linearity and Sensitivity of Analytical Methods for 7-OH-CBD
| Biological Matrix | Analytical Method | Linear Range (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| Human Plasma | LC-MS/MS | 0.5 - 500 | 0.5 | Not Reported | |
| Human Whole Blood | UHPLC-MS/MS | 10 - 500 | 10 | Not Reported | |
| Human Serum | UHPLC-MS/MS | 1 - 500 | 1 | 0.5 | |
| Human Urine | LC-MS/MS | Not specified for 7-OH-CBD | 2 | 2 | |
| Human Plasma | Online Extraction LC-MS/MS | 0.39 - 200 | 0.39 | Not Reported |
Table 2: Reported Concentrations of 7-OH-CBD in Biological Samples
| Biological Matrix | Study Population | Dose/Product | Mean/Range of 7-OH-CBD Concentration (ng/mL) | Reference |
| Human Serum | Patients with resistant epilepsy | GW Pharma CBD | 27.11 - 313.63 | |
| Human Serum | Patients with resistant epilepsy | Galenic preparations | 14.01 - 77.52 | |
| Human Whole Blood | Patients with intractable epilepsy | Various CBD-containing formulations | 53.4 - 498 | |
| Human Urine | Medical cannabis users | Not specified | <3.13 - 44.6 | |
| Human Urine | Workplace drug testing | Not specified | Median: 6.3 |
Biological Activity and Signaling Pathways
While the primary focus of this guide is on the analytical aspects of 7-OH-CBD, it is important to note its biological relevance. 7-OH-CBD is not merely an inactive byproduct; it exhibits pharmacological activity. Some studies suggest it has equipotent activity compared to CBD itself. Like CBD, 7-OH-CBD is not known to have psychoactive effects and may counteract the psychoactive effects of THC. Its mechanism of action is thought to involve, at least in part, acting as a non-competitive negative allosteric modulator of the cannabinoid receptor type 1 (CB1). Further research has also indicated that 7-OH-CBD can induce cytotoxicity in human hepatic cells through apoptosis and endoplasmic reticulum stress, highlighting the importance of understanding its metabolic profile and potential for toxicity.
Conclusion
The discovery and analysis of this compound are integral to the comprehensive evaluation of cannabidiol's pharmacology. As an active metabolite, its concentration in biological fluids provides critical insights into the therapeutic and potential adverse effects of CBD. The methodologies outlined in this guide, particularly those based on LC-MS/MS, offer the necessary sensitivity and selectivity for accurate quantification. The continued refinement of these analytical techniques will be essential for advancing our understanding of CBD's complex metabolic landscape and for the development of safe and effective cannabinoid-based therapies. The availability of synthetic routes for 7-OH-CBD has been crucial in providing the analytical standards necessary for this research.
References
Scalable Synthesis of 7-Hydroxy Cannabidiol: A Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy cannabidiol (7-OH-CBD) is a primary and pharmacologically active metabolite of cannabidiol (CBD). Its equipotent activity compared to CBD, coupled with interindividual variations in its metabolism, underscores the importance of its availability for research purposes. This technical guide provides an in-depth overview of the scalable synthesis of 7-OH-CBD, focusing on a recently developed 8-step chemical synthesis from commercially available CBD. This guide includes a summary of quantitative data, detailed experimental considerations, and visualizations of the synthetic workflow and the compound's primary mechanism of action.
Introduction
Cannabidiol (CBD) is a non-psychotropic phytocannabinoid from Cannabis sativa with a wide range of potential therapeutic applications. Upon administration, CBD is metabolized in the liver, primarily by cytochrome P450 enzymes, to various hydroxylated derivatives.[1] Among these, 7-hydroxy-cannabidiol (7-OH-CBD) is a major active metabolite, exhibiting pharmacological effects comparable to CBD itself.[2] The enzymes CYP2C19 and CYP2C9 are the main contributors to the formation of 7-OH-CBD from CBD.[1] Given its significant biological activity, the availability of pure 7-OH-CBD in scalable quantities is crucial for preclinical and clinical research, enabling a deeper understanding of its therapeutic potential and safety profile.
This document outlines a scalable synthetic route to 7-OH-CBD, providing a foundation for its production for research and development purposes.
Synthetic Strategies for 7-Hydroxy Cannabidiol
The synthesis of 7-OH-CBD can be approached through chemical synthesis, biocatalysis, or semi-synthesis from CBD. This guide focuses on a scalable 8-step chemical synthesis that has been reported to achieve a 31% overall yield.[3][4]
Retrosynthetic Analysis
The featured synthetic strategy commences with commercially available (-)-Cannabidiol (CBD). The key challenges in the synthesis of 7-OH-CBD from CBD are the selective functionalization of the C-7 methyl group and the deprotection of the phenolic hydroxyl groups under mild conditions to avoid undesired side reactions. The presented 8-step synthesis addresses these challenges through a carefully designed sequence of protection, epoxidation, rearrangement, and a final mild deprotection step.
Quantitative Data Summary
The following table summarizes the key quantitative data for the scalable 8-step synthesis of 7-OH-CBD.
| Parameter | Value | Reference |
| Starting Material | (-)-Cannabidiol (CBD) | |
| Number of Steps | 8 | |
| Overall Yield | 31% | |
| Key Reaction | Piers–Rubinsztajn Reaction | |
| Final Product Purity | High (suitable for research) | Not specified |
Experimental Protocols: 8-Step Synthesis of 7-OH-CBD
The following provides a detailed overview of the key transformations in the 8-step synthesis of 7-OH-CBD from CBD. While specific reagent quantities and reaction conditions should be optimized for scale, this protocol outlines the essential steps and reagents.
Step 1-2: Protection and Epoxidation
-
Protection of Phenolic Hydroxyls: The synthesis begins with the protection of the two phenolic hydroxyl groups of CBD. This is typically achieved using a suitable protecting group that is stable to the subsequent reaction conditions.
-
Regioselective Epoxidation: The endocyclic double bond of the protected CBD is then regioselectively epoxidized.
Step 3-5: Epoxide Ring Opening and Allylic Rearrangement
-
Epoxide Ring Opening: The epoxide is opened to introduce a hydroxyl group.
-
Allylic Rearrangement: A key allylic rearrangement is performed to position the hydroxyl group at the allylic C-7 position.
-
Functional Group Manipulation: Further functional group manipulations are carried out to prepare the intermediate for the final deprotection step.
Step 6-8: Final Steps and Deprotection
-
Intermediate Modification: Additional synthetic modifications are made to the molecule.
-
Piers–Rubinsztajn Demethylation (Key Step): The critical deprotection of the phenolic hydroxyls is accomplished using a Piers–Rubinsztajn reaction. This reaction utilizes a borane catalyst and a silane to achieve mild and efficient deprotection, avoiding the harsh conditions of earlier synthetic routes.
-
Final Purification: The final product, 7-OH-CBD, is purified using standard chromatographic techniques to yield the high-purity compound required for research.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the scalable synthesis of 7-OH-CBD.
Caption: General workflow for the 8-step synthesis of 7-OH-CBD.
Signaling Pathway of 7-OH-CBD
7-OH-CBD has been identified as a non-competitive negative allosteric modulator of the cannabinoid receptor type 1 (CB1). The following diagram illustrates this mechanism.
References
- 1. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacological Profile of 7-Hydroxycannabidiol vs. Cannabidiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cannabidiol (CBD), a prominent non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant attention for its therapeutic potential. Upon administration, CBD is metabolized in the liver to several compounds, with 7-hydroxycannabidiol (7-OH-CBD) being a primary active metabolite. Understanding the distinct pharmacological properties of 7-OH-CBD in comparison to its parent compound is crucial for the development of cannabinoid-based therapeutics. This technical guide provides an in-depth comparative analysis of the pharmacological profiles of 7-OH-CBD and CBD, focusing on receptor binding, enzyme inhibition, and pharmacokinetics. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding.
Introduction
Cannabidiol (CBD) is a major non-intoxicating constituent of the cannabis plant with a wide range of potential therapeutic applications, including anticonvulsant, anxiolytic, anti-inflammatory, and neuroprotective effects. Following oral administration, CBD undergoes extensive first-pass metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes. This metabolic process generates a variety of metabolites, with this compound (7-OH-CBD) being one of the most prominent and pharmacologically active.[1] In fact, 7-OH-CBD is considered to have equipotent activity compared to CBD in some contexts, such as in anticonvulsant effects.[2]
The primary enzymes responsible for the conversion of CBD to 7-OH-CBD are CYP2C19 and CYP2C9.[2] Further oxidation of 7-OH-CBD, a process in which cytosolic enzymes appear to play a significant role, leads to the formation of 7-carboxycannabidiol (7-COOH-CBD), a major but inactive metabolite found in plasma.[3] Given that 7-OH-CBD is an active metabolite, its pharmacological profile may differ from that of the parent CBD molecule, influencing the overall therapeutic and side-effect profile of orally administered CBD. This guide aims to provide a detailed, comparative analysis of the pharmacological properties of 7-OH-CBD and CBD to aid researchers and drug developers in the field of cannabinoid therapeutics.
Comparative Pharmacological Data
To facilitate a direct comparison, the following tables summarize the available quantitative data on the receptor binding affinities, enzyme inhibition constants, and pharmacokinetic parameters of 7-OH-CBD and CBD.
Receptor Binding Affinities
While extensive data exists for CBD, the receptor binding profile of 7-OH-CBD is less well-characterized in the scientific literature. The following table presents available data and highlights areas where further research is needed.
| Receptor | Ligand | Binding Affinity (Ki, nM) | Notes |
| Cannabinoid Receptor 1 (CB1) | CBD | >10,000 | CBD exhibits low affinity for the orthosteric site of the CB1 receptor but acts as a negative allosteric modulator.[4] |
| 7-OH-CBD | Not extensively reported | 7-OH-CBD is also known to be a non-competitive negative allosteric modulator of the CB1 receptor. | |
| Cannabinoid Receptor 2 (CB2) | CBD | 574.2 (rat) | CBD has a low affinity for the CB2 receptor. |
| 7-OH-CBD | Not extensively reported | ||
| Transient Receptor Potential Vanilloid 1 (TRPV1) | CBD | Agonist activity reported | CBD acts as an agonist at TRPV1 channels, which may contribute to its analgesic and anti-inflammatory effects. |
| 7-OH-CBD | Not extensively reported | ||
| G Protein-Coupled Receptor 55 (GPR55) | CBD | Antagonist activity reported | CBD is an antagonist of GPR55, which may be involved in its anti-proliferative and anti-inflammatory actions. |
| 7-OH-CBD | Not extensively reported | ||
| Serotonin 1A Receptor (5-HT1A) | CBD | Agonist activity reported | CBD's anxiolytic effects are partly attributed to its agonism at 5-HT1A receptors. |
| 7-OH-CBD | Not extensively reported |
Note: The lack of extensive, direct comparative binding studies for 7-OH-CBD represents a significant knowledge gap in the field.
Enzyme Inhibition
Both CBD and 7-OH-CBD are known to inhibit various cytochrome P450 enzymes, which can lead to drug-drug interactions. The following table summarizes their inhibitory potential.
| Enzyme | Ligand | Inhibition Constant (IC50, µM) | Inhibition Constant (Ki, µM) | Notes |
| CYP2C19 | CBD | 2.51 | 1.00 (competitive) | Potent inhibition of a key enzyme in its own metabolism. |
| 7-OH-CBD | <2.5 | 0.10 (inactivation efficiency, min⁻¹µM⁻¹) | 7-OH-CBD also inhibits and inactivates CYP2C19. | |
| CYP3A4 | CBD | 11.7 | 1.00 (competitive) | Inhibition of a major drug-metabolizing enzyme. |
| 7-OH-CBD | <2.5 | 0.14 (inactivation efficiency, min⁻¹µM⁻¹) | 7-OH-CBD also inhibits and inactivates CYP3A4. | |
| CYP2C9 | CBD | - | 0.2-3.2 | Inhibition of another key enzyme in its metabolism. |
| 7-OH-CBD | <2.5 | - | 7-OH-CBD is also an inhibitor of CYP2C9. | |
| CYP2D6 | CBD | - | - | Weak inhibitor. |
| 7-OH-CBD | <2.5 | - | 7-OH-CBD is an inhibitor of CYP2D6. | |
| CYP2A6 | CBD | 0.21 - 0.27 | - | Inhibition of nicotine metabolism. |
| 7-OH-CBD | 0.16 - 0.78 | - | Inhibition of nicotine metabolism. | |
| CYP2B6 | CBD | 0.029 - 0.26 | - | Inhibition of nicotine metabolism. |
| 7-OH-CBD | 0.11 - 1.2 | - | Inhibition of nicotine metabolism. |
Pharmacokinetic Parameters (Human Data)
The pharmacokinetic profiles of CBD and 7-OH-CBD differ, which has significant implications for dosing and therapeutic effect. The following data are from a study in healthy volunteers receiving 750 mg of CBD orally twice daily.
| Parameter | CBD | 7-OH-CBD |
| Tmax (h) | 4 (median; range 1–6) | 4 (median; range 2–6) |
| Cmax (ng/mL) | 389.17 ± 153.23 (mean ± SD) | 81.35 ± 36.64 (mean ± SD) |
| AUC (ng/mL*h) | 1,542.19 ± 488.04 (mean ± SD) | 364.70 ± 105.59 (mean ± SD) |
| Plasma Half-life (t½) | 18-32 hours | Not explicitly stated in this study |
Signaling Pathways
The therapeutic effects of CBD are mediated through a complex interplay with multiple signaling pathways. While the pathways for 7-OH-CBD are less defined, they are presumed to share some similarities with CBD.
CBD Signaling Pathways
CBD's diverse pharmacological effects stem from its interactions with multiple molecular targets. The diagram below illustrates some of the key signaling pathways modulated by CBD.
Metabolism of CBD to 7-OH-CBD
The conversion of CBD to its active metabolite 7-OH-CBD is a critical step in its pharmacology following oral administration.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the pharmacological characterization of CBD and 7-OH-CBD.
In Vitro Cytochrome P450 Inhibition Assay
This protocol is designed to determine the inhibitory potential of test compounds on major CYP450 isoforms using human liver microsomes.
Objective: To determine the IC50 and Ki values of CBD and 7-OH-CBD for various CYP450 enzymes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compounds (CBD, 7-OH-CBD) dissolved in a suitable solvent (e.g., DMSO)
-
CYP450 isoform-specific probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of test compounds, probe substrates, and internal standards. Prepare working solutions by diluting stock solutions in the appropriate buffer.
-
Incubation Mixture: In a 96-well plate, combine HLMs, potassium phosphate buffer, and a range of concentrations of the test compound (CBD or 7-OH-CBD). Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the CYP450 probe substrate to each well to initiate the reaction.
-
Addition of NADPH: After a brief pre-incubation with the substrate, add the NADPH regenerating system to start the metabolic reaction. The final incubation volume is typically 200 µL.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 10-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold quenching solution (acetonitrile with internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression. The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
References
- 1. Pharmacokinetics of Orally Applied Cannabinoids and Medical Marijuana Extracts in Mouse Nervous Tissue and Plasma: Relevance for Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Nicotine Metabolism by Cannabidiol (CBD) and this compound (7-OH-CBD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. realmofcaring.org [realmofcaring.org]
- 4. researchgate.net [researchgate.net]
The In Vitro Conversion of Cannabidiol to its Active Metabolite, 7-Hydroxycannabidiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro metabolism of cannabidiol (CBD) to its primary active metabolite, 7-hydroxycannabidiol (7-OH-CBD). A comprehensive understanding of this metabolic pathway is critical for drug development, offering insights into potential drug-drug interactions, pharmacokinetic variability, and the overall therapeutic efficacy of CBD. This document details the key cytochrome P450 (CYP) enzymes responsible for this biotransformation, presents quantitative kinetic data, outlines detailed experimental protocols for in vitro assessment, and provides visual representations of the metabolic pathway and experimental workflows.
Introduction
Cannabidiol (CBD), a non-psychoactive phytocannabinoid derived from Cannabis sativa, has garnered significant attention for its therapeutic potential in a variety of disorders. Following administration, CBD undergoes extensive hepatic metabolism. One of the primary metabolic pathways is the hydroxylation of CBD to form this compound (7-OH-CBD), a metabolite that exhibits pharmacological activity comparable to the parent compound.[1][2] The subsequent oxidation of 7-OH-CBD leads to the formation of 7-carboxy-CBD (7-COOH-CBD), the most abundant, yet inactive, metabolite found in plasma.[3][4] The enzymatic conversion of CBD to 7-OH-CBD is a critical determinant of its pharmacokinetic profile and overall clinical effects. In vitro studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes are indispensable tools for characterizing this metabolic pathway.
Key Enzymes in the 7-Hydroxylation of CBD
The in vitro 7-hydroxylation of CBD is primarily catalyzed by two key cytochrome P450 enzymes: CYP2C19 and CYP2C9 .[5] While CYP3A4 is a major contributor to the overall metabolic clearance of CBD through other oxidative pathways, its role in 7-hydroxylation is considered minor.
Studies have demonstrated that the formation of 7-OH-CBD is positively correlated with CYP2C19 activity in human liver microsomes. Furthermore, inhibition of CYP2C9 has been shown to significantly reduce the formation of 7-OH-CBD, particularly in microsomes with low to moderate CYP2C19 activity, highlighting the significant contribution of CYP2C9 to this metabolic step.
The subsequent metabolism of 7-OH-CBD to 7-COOH-CBD is primarily mediated by cytosolic NAD+-dependent dehydrogenase enzymes, with a lesser contribution from microsomal NADPH-dependent enzymes.
Quantitative Data: Enzyme Kinetics
The following tables summarize the available quantitative data on the kinetics of CBD metabolism to 7-OH-CBD and the inhibition of relevant CYP enzymes by CBD.
Table 1: Michaelis-Menten Kinetic Parameters for 7-OH-CBD Formation
| Enzyme Source | Apparent Vmax (pmol/min/mg protein) | Apparent Km (μM) | Reference |
| Pooled Human Liver Microsomes | 143.4 | 0.83 |
Note: Data for individual recombinant CYP2C19 and CYP2C9 enzymes are not consistently reported in the literature in the format of Vmax and Km. Further dedicated studies are required to establish these specific parameters.
Table 2: Inhibition of Human CYP Enzymes by CBD
| CYP Isoform | Inhibitory Constant (Ki) (μM) | Inhibition Type | Reference |
| CYP2C19 | 2.51 (IC50) | Mixed | |
| CYP2C9 | - | - | - |
| CYP3A4 | - | - | - |
Note: While CBD is a known inhibitor of several CYP enzymes, specific Ki values for its inhibition of CYP2C9 and CYP3A4 in the context of 7-OH-CBD formation are not well-defined in the reviewed literature. The IC50 value for CYP2C19 indicates potent inhibition.
Experimental Protocols
In Vitro Incubation for CBD Metabolism in Human Liver Microsomes (HLMs)
This protocol outlines a typical procedure for assessing the formation of 7-OH-CBD from CBD using pooled HLMs.
Materials:
-
Cannabidiol (CBD) solution (in methanol or acetonitrile)
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH-generating system (e.g., 0.5 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 10 mM magnesium chloride)
-
Ice-cold acetonitrile (for reaction termination)
-
Internal standard (e.g., deuterated CBD or 7-OH-CBD)
Procedure:
-
Prepare an incubation mixture containing HLMs (e.g., 0.2-0.5 mg/mL protein), potassium phosphate buffer, and CBD at the desired concentrations (e.g., ranging from 0.1 to 50 µM to determine kinetic parameters).
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH-generating system.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range for product formation.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Recombinant CYP Enzyme Assays
To determine the specific contribution of individual CYP isoforms (e.g., CYP2C19, CYP2C9), incubations can be performed using recombinant human CYP enzymes expressed in a suitable system (e.g., insect cells). The protocol is similar to the HLM assay, with the recombinant enzyme preparation replacing the HLMs. The enzyme concentration should be optimized for each specific isoform.
Analytical Method: LC-MS/MS Quantification of CBD and 7-OH-CBD
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of CBD and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate CBD, 7-OH-CBD, and other metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
CBD: e.g., m/z 315.2 → 193.1
-
7-OH-CBD: e.g., m/z 331.2 → 209.1
-
Internal Standard: Dependent on the chosen standard.
-
Sample Preparation for Analysis:
The supernatant from the incubation mixture is typically diluted with the initial mobile phase before injection into the LC-MS/MS system.
Visualizations
Metabolic Pathway of CBD to 7-OH-CBD and 7-COOH-CBD
References
- 1. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicinalgenomics.com [medicinalgenomics.com]
- 4. Metabolism and liver toxicity of cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accurateclinic.com [accurateclinic.com]
Elucidation of the 7-Hydroxycannabidiol Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxycannabidiol (7-OH-CBD) is the primary and pharmacologically active metabolite of cannabidiol (CBD), a non-psychotropic phytocannabinoid with significant therapeutic interest. The biosynthesis of 7-OH-CBD from CBD is not a naturally occurring pathway in plants or microorganisms but is rather a metabolic conversion that primarily occurs in the liver. This technical guide provides an in-depth elucidation of this biocatalytic pathway, focusing on the key enzymes, reaction kinetics, and detailed experimental protocols for its in vitro recreation and analysis. This document is intended to serve as a comprehensive resource for researchers in cannabinoid pharmacology, drug metabolism, and biocatalysis.
The this compound Biosynthesis Pathway
The conversion of cannabidiol (CBD) to this compound (7-OH-CBD) is a hydroxylation reaction catalyzed by cytochrome P450 enzymes. This pathway is the initial and rate-limiting step in the metabolic clearance of CBD in humans. The primary enzymes responsible for this transformation are members of the cytochrome P450 2C subfamily, specifically CYP2C19 and CYP2C9 . While CYP3A4 is also involved in the overall metabolism of CBD, it primarily catalyzes oxidations at other positions of the molecule.[1][2][3][4]
The biosynthesis of 7-OH-CBD is a critical area of study for several reasons:
-
Pharmacological Activity: 7-OH-CBD exhibits pharmacological activity comparable to CBD itself, contributing to the overall therapeutic and potential side effects of CBD administration.
-
Drug-Drug Interactions: The involvement of CYP2C19 and CYP2C9, which are responsible for the metabolism of numerous other drugs, highlights the potential for drug-drug interactions with CBD.
-
Pharmacokinetics: Understanding this pathway is essential for predicting the pharmacokinetic profile of CBD, including its clearance and the formation of its active metabolite.
The subsequent step in the metabolic cascade involves the oxidation of 7-OH-CBD to 7-carboxy-CBD (7-COOH-CBD), a reaction catalyzed by cytosolic NAD(P)+-dependent alcohol oxidoreductases and aldehyde dehydrogenases.[5] This guide, however, will focus on the initial hydroxylation step to form 7-OH-CBD.
Signaling Pathway Diagram
The following diagram illustrates the core biosynthetic pathway from CBD to 7-OH-CBD.
Caption: Biocatalytic conversion of CBD to 7-OH-CBD by CYP2C19 and CYP2C9.
Quantitative Data: Enzyme Kinetics
The following tables summarize the key kinetic parameters for the enzymatic conversion of CBD to 7-OH-CBD. These values are essential for designing and optimizing biocatalytic processes and for understanding the metabolic behavior of CBD.
Table 1: Michaelis-Menten Constants (Km) for 7-OH-CBD Formation
| Enzyme Source | Km (µM) | Reference |
| Human Liver Microsomes (HLMs) | 0.8 | |
| Recombinant CYP2C19 | 1.3 | |
| Recombinant CYP2C9 | 2.0 |
Table 2: Inhibition Constants (IC50 and Ki) of CBD on CYP Enzymes
| Enzyme | Inhibitor | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Recombinant CYP2C19 | CBD | (S)-Mephenytoin 4'-hydroxylation | 2.51 | - | Mixed | |
| Human Liver Microsomes | CBD | (S)-Mephenytoin 4'-hydroxylation | 8.70 | - | - | |
| Recombinant CYP2C19 | CBD | Omeprazole 5-hydroxylation | 1.55 | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the biosynthesis and analysis of 7-OH-CBD.
In Vitro Biosynthesis of 7-OH-CBD using Human Liver Microsomes (HLMs)
This protocol describes a typical in vitro assay to produce and quantify 7-OH-CBD from CBD using a pooled human liver microsomal fraction.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
Cannabidiol (CBD) solution (in a suitable solvent like methanol or DMSO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH-generating system:
-
NADP⁺
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
Magnesium chloride (MgCl₂)
-
-
Acetonitrile (ACN), ice-cold
-
Internal standard (e.g., CBD-d3)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 0.5 mL) by adding the following components in order:
-
100 mM potassium phosphate buffer (pH 7.4)
-
HLMs (to a final concentration of 20 µg protein/mL)
-
CBD solution (to a final concentration of 6.4 µM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the NADPH-generating system (e.g., 0.5 mM NADP⁺, 10 mM glucose 6-phosphate, 1 unit of glucose 6-phosphate dehydrogenase, and 10 mM MgCl₂).
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean tube for analysis.
-
Analysis: Analyze the supernatant for the presence and quantity of 7-OH-CBD using LC-MS/MS (see section 3.3).
Biocatalysis using Recombinant CYP Enzymes
This protocol outlines the use of commercially available recombinant human CYP enzymes (e.g., CYP2C19 or CYP2C9 expressed in a suitable system like baculovirus-infected insect cells) for a more specific biosynthesis of 7-OH-CBD.
Materials:
-
Recombinant human CYP2C19 or CYP2C9 (with co-expressed P450 reductase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Cannabidiol (CBD) solution
-
NADPH
-
Other materials as listed in section 3.1
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
100 mM potassium phosphate buffer (pH 7.4)
-
Recombinant CYP enzyme (e.g., 10 pmol of P450)
-
CBD solution (to the desired final concentration)
-
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation, Termination, and Sample Preparation: Follow steps 4-9 as described in the HLM protocol (section 3.1).
Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the quantification of CBD and 7-OH-CBD in the reaction supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
C18 analytical column
Mobile Phase:
-
A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Procedure:
-
Sample Preparation: The supernatant from the biocatalytic reaction is typically diluted or directly injected into the LC-MS/MS system.
-
Chromatographic Separation: Inject the sample onto the C18 column. A gradient elution is used to separate CBD and 7-OH-CBD from other components in the mixture.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the ESI source of the mass spectrometer. The analytes are ionized and detected in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for CBD, 7-OH-CBD, and the internal standard are monitored for quantification.
-
Example Transitions: The exact m/z transitions will depend on the instrument and ionization mode but will be specific to the molecular and fragment ions of each analyte.
-
-
Quantification: A calibration curve is generated using standards of known concentrations of CBD and 7-OH-CBD. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve, normalized to the internal standard.
Experimental and Logical Workflow Diagrams
In Vitro Biosynthesis and Analysis Workflow
The following diagram outlines the general workflow for the biosynthesis of 7-OH-CBD and its subsequent analysis.
Caption: A generalized workflow for the in vitro biosynthesis and analysis of 7-OH-CBD.
Conclusion
The biocatalytic synthesis of this compound is a pivotal pathway in understanding the pharmacology and metabolism of cannabidiol. The primary enzymatic drivers, CYP2C19 and CYP2C9, have been well-characterized, and robust in vitro methods exist for the production and analysis of 7-OH-CBD. This technical guide provides a foundational understanding of the biosynthesis pathway, supported by quantitative data and detailed experimental protocols. This information is intended to empower researchers and drug development professionals to further investigate the therapeutic potential and safety profile of CBD and its metabolites. Future research may focus on the development of whole-cell biocatalytic systems for the scalable production of 7-OH-CBD and the exploration of the pharmacological activities of other downstream metabolites.
References
- 1. fda.gov [fda.gov]
- 2. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD(P)+-dependent alcohol oxidoreductases oxidize this compound to a reactive formyl metabolite - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Crystalline 7-Hydroxycannabidiol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxycannabidiol (7-OH-CBD) is the primary and pharmacologically active metabolite of cannabidiol (CBD), formed in the liver principally by the cytochrome P450 enzymes CYP2C19 and CYP2C9.[1] As the therapeutic potential of CBD continues to be explored, a thorough understanding of the physicochemical properties of its metabolites is crucial for drug development, formulation, and regulatory approval. This technical guide provides a comprehensive overview of the known physicochemical properties of crystalline 7-OH-CBD, including its solubility, stability, and metabolic pathways. Due to a notable scarcity of publicly available data specifically characterizing the crystalline state of 7-OH-CBD, this guide also includes comparative data for its parent compound, CBD, and outlines the standard experimental protocols used to determine these properties.
Chemical and Physical Properties
7-OH-CBD is described as a crystalline solid.[2][3] While detailed crystallographic data remains limited in publicly accessible literature, its fundamental chemical and physical properties have been identified.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₀O₃ | [2][4] |
| Molecular Weight | 330.5 g/mol | |
| Appearance | Crystalline solid | |
| CAS Number | 50725-17-2 |
Computed Properties
| Property | Value | Source |
| XLogP3-AA | 5.3 | |
| Hydrogen Bond Donor Count | 3 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 330.21949481 Da | |
| Monoisotopic Mass | 330.21949481 Da | |
| Topological Polar Surface Area | 60.7 Ų | |
| Heavy Atom Count | 24 |
Solubility
The solubility of 7-OH-CBD has been reported in several organic solvents. It is characterized as being poorly soluble in aqueous solutions.
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 10 mg/mL | |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL | |
| Ethanol | 15 mg/mL | |
| Phosphate-buffered saline (PBS, pH 7.2) | Insoluble |
Experimental Protocol: Solubility Determination
A standard method for determining the solubility of a crystalline compound like 7-OH-CBD is the shake-flask method.
Objective: To determine the equilibrium solubility of crystalline 7-OH-CBD in various solvents.
Materials:
-
Crystalline 7-OH-CBD
-
Selected solvents (e.g., water, ethanol, propylene glycol, etc.)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
An excess amount of crystalline 7-OH-CBD is added to a known volume of the selected solvent in a vial.
-
The vials are sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
The samples are agitated until equilibrium is reached (typically 24-72 hours).
-
After reaching equilibrium, the samples are centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed and diluted with a suitable solvent.
-
The concentration of 7-OH-CBD in the diluted supernatant is quantified using a validated HPLC method.
-
The solubility is expressed in mg/mL or mol/L.
Thermal Properties and Polymorphism
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to determine the melting point and identify polymorphic transitions.
Objective: To determine the melting point and assess the thermal behavior of crystalline 7-OH-CBD.
Materials:
-
Crystalline 7-OH-CBD
-
DSC instrument
-
Aluminum pans and lids
Procedure:
-
A small, accurately weighed sample of crystalline 7-OH-CBD (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The temperature of the cell is increased at a constant rate (e.g., 10°C/min).
-
The heat flow to the sample is monitored as a function of temperature.
-
An endothermic peak in the DSC thermogram indicates the melting point of the substance. The onset of the peak is typically reported as the melting point.
Experimental Protocol: X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying the crystalline form of a solid and detecting polymorphism.
Objective: To obtain the XRPD pattern of crystalline 7-OH-CBD to characterize its crystal structure.
Materials:
-
Crystalline 7-OH-CBD
-
X-ray diffractometer
-
Sample holder
Procedure:
-
A small amount of the crystalline powder is packed into the sample holder.
-
The sample is placed in the X-ray diffractometer.
-
The sample is irradiated with monochromatic X-rays at various angles (2θ).
-
The intensity of the diffracted X-rays is recorded as a function of the diffraction angle.
-
The resulting XRPD pattern, with its characteristic peaks, serves as a fingerprint for the specific crystalline form.
Stability
7-OH-CBD is reported to be stable for at least two years when stored at -20°C. However, comprehensive stability data from forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are not widely published. Such studies are crucial for determining the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the degradation pathways of 7-OH-CBD under various stress conditions.
Materials:
-
Crystalline 7-OH-CBD
-
Hydrochloric acid (for acid hydrolysis)
-
Sodium hydroxide (for base hydrolysis)
-
Hydrogen peroxide (for oxidation)
-
Photostability chamber
-
Oven for thermal degradation
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid and Base Hydrolysis: Solutions of 7-OH-CBD are prepared in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media and stored at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: A solution of 7-OH-CBD is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: A solid sample of crystalline 7-OH-CBD is exposed to high temperatures (e.g., 80°C) in an oven.
-
Photodegradation: A solution and a solid sample of 7-OH-CBD are exposed to light in a photostability chamber according to ICH guidelines.
-
At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining 7-OH-CBD and detect any degradation products.
pKa
The acid dissociation constant (pKa) is a critical parameter that influences the solubility and absorption of a drug. There is no experimentally determined pKa value for 7-OH-CBD available in the public domain. The molecule possesses phenolic hydroxyl groups, which are acidic, and an alcoholic hydroxyl group, which is significantly less acidic.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa value(s) of 7-OH-CBD.
Materials:
-
7-OH-CBD
-
Co-solvent (e.g., methanol or DMSO) due to poor aqueous solubility
-
Standardized acid and base titrants
-
Potentiometer with a pH electrode
-
Temperature-controlled titration vessel
Procedure:
-
A solution of 7-OH-CBD is prepared in a suitable co-solvent/water mixture.
-
The solution is titrated with a standardized base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point. Specialized software is often used to analyze the titration data and calculate the pKa value(s).
Signaling and Metabolic Pathways
7-OH-CBD is an active metabolite of CBD and is known to possess similar anticonvulsant effects. It also acts as a non-competitive negative allosteric modulator of the Cannabinoid receptor type 1 (CB1).
Metabolic Pathway of CBD to 7-OH-CBD
The primary metabolic pathway for the formation of 7-OH-CBD from CBD occurs in the liver.
Metabolic conversion of CBD to 7-OH-CBD.
General Cannabinoid Receptor Signaling
As a modulator of the CB1 receptor, 7-OH-CBD is involved in the endocannabinoid signaling cascade. The following diagram illustrates a generalized G-protein coupled receptor (GPCR) signaling pathway typical for cannabinoid receptors.
References
- 1. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. (–)-7-hydroxy Cannabidiol [A crystalline solid] [lgcstandards.com]
- 4. This compound | C21H30O3 | CID 11301963 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of 7-Hydroxy-Cannabidiol: A Technical Guide to Receptor Binding Affinity
For Immediate Release
This technical guide provides a comprehensive analysis of the receptor binding affinity of 7-hydroxy-cannabidiol (7-OH-CBD), the primary active metabolite of cannabidiol (CBD). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current in-vitro data, details experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of 7-OH-CBD's pharmacological profile.
Executive Summary
7-Hydroxy-cannabidiol (7-OH-CBD) is a significant metabolite of cannabidiol (CBD), formed in the body by the action of the CYP2C19 enzyme.[1] While sharing some of the anticonvulsant properties of its parent compound, 7-OH-CBD exhibits a distinct and complex receptor interaction profile.[1] Notably, its binding affinity at cannabinoid receptors is highly dependent on its stereochemistry. The naturally occurring (-)-7-OH-CBD enantiomer demonstrates significantly lower affinity for CB1 and CB2 receptors compared to the synthetic (+)-7-OH-CBD enantiomer. Furthermore, emerging evidence points towards (-)-7-OH-CBD acting as a non-competitive negative allosteric modulator of the cannabinoid receptor type 1 (CB1).[1] This guide will delve into the quantitative binding data, the experimental protocols used to ascertain these affinities, and the known signaling pathways influenced by 7-OH-CBD.
Quantitative Receptor Binding Affinity of 7-OH-CBD
The binding affinity of 7-OH-CBD has been a subject of focused research, revealing crucial differences between its enantiomers. The following tables summarize the available quantitative data for both 7-OH-CBD and its parent compound, CBD, for comparative purposes.
Table 1: Cannabinoid Receptor Binding Affinities (Ki in nM)
| Compound | Receptor | Ki (nM) | Species | Notes |
| (-)-7-hydroxy-CBD | CB1 | 4400 | Rat | Low affinity |
| CB2 | 671 | Rat | Low to moderate affinity | |
| (+)-7-hydroxy-CBD | CB1 | 2.5 | Rat | High affinity |
| CB2 | 44.0 | Rat | High affinity | |
| (-)-Cannabidiol (CBD) | CB1 | > 10,000 | - | Very low affinity[2] |
| CB2 | > 10,000 | - | Very low affinity[2] |
Data for 7-OH-CBD enantiomers from Hanus, L. et al. (2005). Organic & Biomolecular Chemistry.
Table 2: Inhibition of Metabolic Enzymes by 7-OH-CBD (IC50 in µM)
| Compound | Enzyme | Substrate Pathway | IC50,u (µM) |
| 7-OH-CBD | CYP2A6 | Nicotine to Cotinine | 0.45 ± 0.18 |
| CYP2A6 | Nicotine to Nornicotine | 0.16 ± 0.08 | |
| CYP2A6 | Cotinine to trans-3'-hydroxycotinine | 0.78 ± 0.23 | |
| CYP2B6 | Nicotine to Cotinine | 1.2 ± 0.44 | |
| CYP2B6 | Nicotine to Nornicotine | 0.11 ± 0.030 |
Data from Chimalakonda, K. C. et al. (2023). Chemical Research in Toxicology.
Experimental Protocols
The determination of receptor binding affinities for cannabinoids like 7-OH-CBD typically involves competitive radioligand binding assays. Below is a detailed methodology generalized from established protocols in the field.
Radioligand Binding Assay for Cannabinoid Receptors
This protocol is designed to determine the binding affinity of a test compound (e.g., 7-OH-CBD) by measuring its ability to displace a radiolabeled ligand from cannabinoid receptors in rat brain tissue.
Materials:
-
Tissue Preparation: Synaptosomal membranes from rat brain.
-
Radioligand: [³H]CP 55,940 (a high-affinity CB1/CB2 agonist).
-
Test Compound: (-)-7-OH-CBD or (+)-7-OH-CBD.
-
Assay Buffer: Tris-HCl buffer with bovine serum albumin (BSA).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and perform differential centrifugation to isolate synaptosomal membranes rich in cannabinoid receptors.
-
Assay Setup: In a series of tubes, combine the prepared membranes, a fixed concentration of the radioligand ([³H]CP 55,940), and varying concentrations of the unlabeled test compound (7-OH-CBD).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanism of Action
While direct binding of (-)-7-OH-CBD to the orthostatic site of CB1 is weak, its primary mechanism of action at this receptor is believed to be through negative allosteric modulation. This means it binds to a different site on the receptor, which in turn changes the shape of the receptor and reduces the binding and/or efficacy of other molecules, such as the endogenous cannabinoid anandamide or the psychoactive phytocannabinoid THC.
The downstream consequences of CB1 receptor activation are complex and can involve multiple signaling cascades. Typically, CB1 receptor activation by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels. It can also modulate ion channels and activate other pathways like the mitogen-activated protein kinase (MAPK/ERK) pathway. As a negative allosteric modulator, 7-OH-CBD would be expected to attenuate these agonist-driven effects.
References
The Therapeutic Potential of 7-Hydroxycannabidiol: An Early-Stage Research Compendium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxycannabidiol (7-OH-CBD) is the primary and pharmacologically active metabolite of cannabidiol (CBD), formed in the liver by cytochrome P450 enzymes, principally CYP2C19.[1] Emerging preclinical evidence suggests that 7-OH-CBD possesses a therapeutic profile similar to its parent compound, with notable anticonvulsant, anti-inflammatory, and analgesic properties. Unlike CBD, the synthetic enantiomer of its metabolite, (+)-7-OH-CBD, has demonstrated high affinity for the CB1 receptor. This whitepaper provides a comprehensive technical overview of the early-stage research into 7-OH-CBD, consolidating available quantitative data, detailing experimental methodologies, and visualizing key metabolic and signaling pathways to support further investigation and drug development efforts.
Introduction
Cannabidiol (CBD) has garnered significant scientific and clinical interest for its therapeutic potential across a range of disorders, notably epilepsy.[2] Following oral administration, CBD undergoes extensive first-pass metabolism, primarily hydroxylation to form this compound (7-OH-CBD).[2][3] This active metabolite is subsequently oxidized to the inactive 7-Carboxycannabidiol (7-COOH-CBD).[2] While research has historically focused on CBD, the pharmacological activity of 7-OH-CBD suggests it may contribute significantly to the therapeutic effects observed after CBD administration. Understanding the distinct pharmacological and pharmacokinetic profile of 7-OH-CBD is therefore critical for the development of cannabinoid-based therapeutics. This document synthesizes the current state of early-stage research on 7-OH-CBD to provide a foundational resource for the scientific community.
Metabolism and Pharmacokinetics
7-OH-CBD is a pivotal intermediate in the metabolic cascade of CBD. The conversion is primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP2C9. Subsequently, 7-OH-CBD is further metabolized to 7-COOH-CBD, a reaction in which CYP3A4 is implicated.
Human Pharmacokinetic Parameters
Pharmacokinetic studies in healthy human volunteers have characterized the plasma concentration profiles of CBD and its major metabolites following oral administration. Notably, 7-COOH-CBD reaches the highest plasma concentrations, followed by CBD, with 7-OH-CBD exhibiting the lowest concentrations of the three.
Table 1: Single-Dose Pharmacokinetic Parameters of CBD and Metabolites in Healthy Humans
| Analyte | Tmax (h, median [range]) | Cmax (ng/mL, mean ± SD) | AUC (ng/mL*h, mean ± SD) | Metabolite to Parent Ratio (AUC) |
|---|---|---|---|---|
| CBD | 4 [1–6] | 389.17 ± 153.23 | 1542.19 ± 488.04 | N/A |
| 7-OH-CBD | 4 [2–6] | 81.35 ± 36.64 | 364.70 ± 105.59 | 0.25 ± 0.07 |
| 7-COOH-CBD | 4 [1–6] | 1717.33 ± 769.22 | 9888.42 ± 3961.47 | 7.11 ± 3.48 |
Data sourced from a study in 12 healthy volunteers.
Therapeutic Potential and Preclinical Evidence
Early-stage research indicates that 7-OH-CBD shares several therapeutic properties with CBD, particularly in the context of seizure disorders, inflammation, and pain.
Anticonvulsant Activity
7-OH-CBD has demonstrated anticonvulsant effects in preclinical models of generalized seizures, suggesting it contributes to the anti-epileptic activity of orally administered CBD.
Table 2: Anticonvulsant Activity of 7-OH-CBD in the Maximal Electroshock Seizure Threshold (MEST) Test in Mice
| Compound | Dose (mg/kg, i.p.) | Seizure Threshold (mA) | % Change from Vehicle |
|---|---|---|---|
| Vehicle | N/A | 13.5 ± 0.7 | N/A |
| CBD | 200 | 25.1 ± 2.1* | +86% |
| 7-OH-CBD | 150 | 22.8 ± 1.8* | +69% |
| 7-OH-CBD | 200 | 24.5 ± 2.0* | +81% |
*Data from a study in male NMRI mice; p < 0.05 vs. vehicle. The study also found that 7-COOH-CBD was inactive in this model.
-
Animals: Male NMRI mice (24-27 g) were used.
-
Drug Administration: 7-OH-CBD (150 & 200 mg/kg), CBD (200 mg/kg), or vehicle (ethanol:KolliphorEL:0.9% saline; 1:1:18) was administered intraperitoneally (i.p.) 60 minutes prior to testing.
-
Seizure Induction: A stimulus (e.g., 50 mA, 0.6 ms pulse, 0.4s duration, 50Hz) was delivered via corneal electrodes using a constant current generator. The threshold for tonic hindlimb extension seizures was determined for each animal.
-
Endpoint: The primary endpoint was the current intensity (in mA) required to induce a tonic hindlimb extension seizure. An increase in the seizure threshold relative to the vehicle-treated group indicates anticonvulsant activity.
Anti-inflammatory and Analgesic Potential
While direct studies on 7-OH-CBD are limited, patents and related research suggest it possesses anti-inflammatory and weak antinociceptive properties. The mechanisms are thought to be similar to CBD, which has been studied more extensively in models like carrageenan-induced paw edema and the formalin test for pain.
This model is used to assess acute anti-inflammatory activity.
-
Animals: Wistar or Sprague-Dawley rats are typically used.
-
Baseline Measurement: The volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compound (e.g., 7-OH-CBD) or vehicle is administered orally or via another relevant route.
-
Induction of Inflammation: A sub-plantar injection of carrageenan (e.g., 1% in saline) into the paw induces a localized inflammatory response.
-
Endpoint Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection. A reduction in the increase in paw volume compared to the vehicle group indicates anti-inflammatory activity.
This model assesses analgesic activity in response to persistent chemical-induced pain, which occurs in two phases.
-
Animals: Mice or rats are placed in an observation chamber.
-
Induction of Nociception: A dilute solution of formalin is injected into the plantar surface of a hind paw.
-
Observation Period: The animal's behavior is observed for a set period (e.g., 30-60 minutes).
-
Endpoint Measurement: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The test is biphasic:
-
Phase 1 (Early Phase, 0-5 min): Represents direct chemical irritation and neurogenic pain.
-
Phase 2 (Late Phase, 15-30 min): Involves an inflammatory response and central sensitization.
-
-
Analysis: A reduction in nociceptive behaviors during either phase indicates analgesic or anti-inflammatory effects.
Pharmacology and Mechanism of Action
The mechanism of action for 7-OH-CBD is complex and appears to be multifaceted, likely involving targets beyond the classical cannabinoid receptors.
Receptor Binding and Functional Activity
A key pharmacological distinction exists between the natural and synthetic enantiomers of 7-OH-CBD. The natural (-)-7-OH-CBD metabolite exhibits negligible affinity for CB1 and CB2 receptors. In contrast, the synthetic (+)-7-OH-CBD enantiomer is a potent CB1 receptor ligand.
Table 3: Receptor Binding Affinities (Ki, nM) of CBD Metabolite Enantiomers
| Compound | CB1 Receptor (Ki, nM) | CB2 Receptor (Ki, nM) |
|---|---|---|
| (-)-CBD (Natural) | > 10,000 | > 10,000 |
| (-)-7-OH-CBD (Natural Metabolite) | > 10,000 | > 10,000 |
| (+)-CBD (Synthetic) | 842 | 203 |
| (+)-7-OH-CBD (Synthetic) | 5.3 | 322 |
Data from in vitro radioligand binding assays.
This lack of affinity of the natural metabolite for CB1/CB2 receptors suggests its anticonvulsant effects are mediated through other pathways, similar to CBD. Potential targets include:
-
Transient Receptor Potential Vanilloid 1 (TRPV1): CBD is a known agonist and subsequent desensitizer of TRPV1 channels, which play a role in modulating neuronal excitability and inflammation.
-
G-protein coupled receptor 55 (GPR55): CBD acts as an antagonist at this receptor, which is involved in regulating glutamate release and neuronal excitability.
-
Voltage-gated ion channels: CBD can modulate voltage-gated sodium and T-type calcium channels, a common mechanism for many anti-seizure drugs.
Enzyme Inhibition
Both CBD and 7-OH-CBD have been shown to inhibit various cytochrome P450 enzymes in vitro. This presents a potential for drug-drug interactions, as co-administered therapeutics that are substrates for these enzymes may have altered metabolism.
Table 4: In Vitro Inhibition of Human CYP Enzymes by 7-OH-CBD
| CYP Enzyme | Substrate Reaction | IC50,u (μM, mean ± SD) |
|---|---|---|
| CYP2A6 | Nicotine to Cotinine | 0.45 ± 0.18 |
| Nicotine to Nornicotine | 0.16 ± 0.08 | |
| Cotinine to 3HC | 0.78 ± 0.23 | |
| CYP2B6 | Nicotine to Cotinine | 1.2 ± 0.44 |
| Nicotine to Nornicotine | 0.11 ± 0.030 |
IC50,u represents the binding-corrected 50% inhibitory concentration. Data from assays with microsomes from HEK293 cells overexpressing individual enzymes.
-
System: Microsomes from human liver tissue (HLM) or from cell lines (e.g., HEK293) overexpressing a specific human CYP enzyme are used.
-
Incubation: Microsomal protein is incubated at 37°C with a specific substrate for the CYP enzyme of interest, a cofactor system (e.g., NADPH), and varying concentrations of the inhibitor (7-OH-CBD).
-
Reaction: The reaction is allowed to proceed for a defined time (e.g., 30-120 minutes) and then terminated.
-
Analysis: The concentration of the metabolite formed from the substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Endpoint: The rate of metabolite formation at each inhibitor concentration is compared to the control (no inhibitor). The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.
Conclusion and Future Directions
The early-stage research on this compound clearly indicates that it is a pharmacologically active metabolite that likely contributes to the therapeutic effects of its parent compound, CBD. Its demonstrated anticonvulsant activity, independent of classical cannabinoid receptors, makes it a compound of significant interest. Furthermore, its potential anti-inflammatory and analgesic properties, coupled with its distinct receptor binding profile and potential for drug-drug interactions, underscore the need for further dedicated research.
Future investigations should focus on:
-
In-depth preclinical studies to quantify the anti-inflammatory and analgesic efficacy of 7-OH-CBD in established animal models.
-
Elucidation of the precise molecular mechanisms underlying its anticonvulsant effects, particularly its interactions with TRPV1, GPR55, and various ion channels.
-
Pharmacokinetic and pharmacodynamic modeling to better predict its contribution to the overall clinical effects of CBD.
-
Head-to-head comparison studies of CBD and 7-OH-CBD to delineate their respective potencies and therapeutic profiles.
A thorough understanding of 7-OH-CBD will be instrumental in optimizing cannabinoid-based therapies and developing novel therapeutics with improved efficacy and safety profiles.
References
- 1. Oral anti-inflammatory activity of cannabidiol, a non-psychoactive constituent of cannabis, in acute carrageenan-induced inflammation in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that (-)-7-hydroxy-4'-dimethylheptyl-cannabidiol activates a non-CB(1), non-CB(2), non-TRPV1 target in the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of oral... | F1000Research [f1000research.com]
Methodological & Application
Application Note: Quantification of 7-Hydroxycannabidiol in Human Plasma by LC-MS/MS
Introduction
Cannabidiol (CBD) is a non-psychoactive cannabinoid that has gained significant attention for its therapeutic potential in various conditions, including epilepsy. Following administration, CBD is extensively metabolized in the body, primarily by cytochrome P450 enzymes, to form several metabolites. The major active metabolite, 7-hydroxycannabidiol (7-OH-CBD), exhibits pharmacological activity similar to CBD and its concentration in plasma is a critical parameter in pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring (TDM).[1][2] Accurate and sensitive analytical methods are therefore essential for the reliable quantification of 7-OH-CBD in biological matrices such as plasma and serum. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 7-OH-CBD in human plasma.
Analytical Methods Overview
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of CBD and its metabolites in biological fluids due to its high sensitivity, selectivity, and robustness.[2][3] Various sample preparation techniques have been successfully employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), to remove matrix interferences and concentrate the analyte.[2] Chromatographic separation is typically achieved on a C18 reversed-phase column, and detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity.
CBD Metabolic Pathway
The metabolic conversion of CBD is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic pathway of CBD.
Caption: Metabolic pathway of Cannabidiol (CBD) to its major metabolites.
Experimental Protocol: LC-MS/MS Quantification of 7-OH-CBD in Plasma
This protocol provides a detailed procedure for the extraction and quantification of 7-OH-CBD from human plasma.
Materials and Reagents
-
This compound (7-OH-CBD) analytical standard
-
This compound-d3 (7-OH-CBD-d3) or Cannabidiol-d3 (CBD-d3) as internal standard (IS)
-
LC-MS/MS grade methanol, acetonitrile, water, and formic acid
-
Hexane and 2-butanol or Butyl chloride
-
Human plasma (blank)
-
Calibrators and Quality Control (QC) samples
Sample Preparation (Liquid-Liquid Extraction)
-
Label polypropylene tubes for standards, QCs, and unknown samples.
-
Pipette 20 µL to 200 µL of plasma into the corresponding tubes.
-
Add the internal standard solution (e.g., 20 µL of 100 ng/mL CBD-d3 in methanol) to all tubes except the blank matrix.
-
Vortex mix for 30 seconds.
-
Add 4 mL of extraction solvent (e.g., hexane:2-butanol (9:1, v/v) or butyl chloride:acetonitrile (4:1, v/v)).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 80:20 methanol:water) and vortex for 2 minutes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity)
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex QTrap 6500+, Waters Xevo TQ-S)
-
Chromatographic Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient Elution: A typical gradient would start at a lower percentage of organic phase, ramp up to a high percentage to elute the analytes, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode. Negative mode has been reported to be effective.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for 7-OH-CBD and the internal standard should be optimized.
Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the concentration of the standards using a weighted linear regression model.
-
The concentration of 7-OH-CBD in the unknown samples is determined from the calibration curve.
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for the quantification of 7-OH-CBD in plasma.
References
- 1. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Workflow for High-Throughput LC–MS/MS Therapeutic Monitoring of Cannabidiol and 7-Hydroxy-cannabidiol in Patients with Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 7-Hydroxy-Cannabidiol (7-OH-CBD) in Preclinical Plasma Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-hydroxy-cannabidiol (7-OH-CBD), a primary metabolite of cannabidiol (CBD), in preclinical plasma samples. The protocol employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic and toxicological studies in preclinical drug development.
Introduction
Cannabidiol (CBD) is a non-psychoactive phytocannabinoid from Cannabis sativa with growing therapeutic interest.[1] Understanding its metabolism is crucial for preclinical and clinical development. The primary metabolic pathway of CBD involves hydroxylation to 7-hydroxy-cannabidiol (7-OH-CBD), which is subsequently oxidized to 7-carboxy-CBD (7-COOH-CBD).[2][3] Accurate quantification of these metabolites is essential for characterizing the pharmacokinetic profile of CBD.[1] This document provides a detailed protocol for the analysis of 7-OH-CBD in preclinical plasma, addressing the need for a reliable bioanalytical method in drug development.[4]
Experimental Workflow
A graphical representation of the experimental workflow is provided below.
Caption: Experimental workflow for 7-OH-CBD analysis.
Materials and Reagents
-
7-Hydroxy-Cannabidiol (7-OH-CBD) reference standard
-
7-Hydroxy-Cannabidiol-D3 (7-OH-CBD-D3) or other suitable deuterated internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control preclinical plasma (e.g., rat, mouse)
Equipment
-
Liquid Chromatograph (U)HPLC system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials
Detailed Experimental Protocol
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 7-OH-CBD and the internal standard (e.g., 7-OH-CBD-D3) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 7-OH-CBD stock solution in 50:50 methanol:water to create working standards for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike control preclinical plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of preclinical plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 0-0.5 min: 50% B; 0.5-3.0 min: 50-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 50% B |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 650 °C |
| Capillary Voltage | -2.8 kV (for negative mode) |
| Collision Gas | Argon |
Table 3: MRM Transitions for 7-OH-CBD and a Potential Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| 7-OH-CBD | 329.1 | 311.2 | -24 | Negative |
| 7-OH-CBD-D3 (IS) | 332.1 | 314.2 | (Optimize) | Negative |
| 7-OH-CBD | 331.2 | 193.1 | (Optimize) | Positive |
| 7-OH-CBD-D3 (IS) | 334.2 | 196.1 | (Optimize) | Positive |
Note: The choice of positive or negative ionization mode and the specific MRM transitions and collision energies should be optimized for the instrument in use.
Data Analysis and Quantification
The concentration of 7-OH-CBD in the plasma samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation
For use in regulated preclinical studies, the method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no significant interference at the retention times of the analyte and IS.
-
Linearity: The range over which the assay is accurate and precise. For example, a method for CBD and its metabolites was linear from 1-500 ng/mL for 7-OH-CBD.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Recovery: The efficiency of the extraction process. Recoveries for CBD and its metabolites have been reported to be between 83.90% and 90.85%.
-
Matrix Effect: Assessing the impact of the biological matrix on ionization.
-
Stability: Evaluating the stability of the analyte in plasma under various storage and handling conditions.
Signaling Pathway of CBD Metabolism
The diagram below illustrates the primary metabolic pathway of CBD.
Caption: Primary metabolic pathway of Cannabidiol (CBD).
Conclusion
The LC-MS/MS method described provides a sensitive and reliable approach for the quantification of 7-OH-CBD in preclinical plasma samples. The simple protein precipitation sample preparation and rapid analysis time make it suitable for high-throughput applications in pharmacokinetic and toxicological studies, supporting the development of CBD-based therapeutics.
References
- 1. Simultaneous Quantification of 17 Cannabinoids by LC-MS-MS in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Development and validation of a high-throughput LC-MS/MS bioanalytical method for the simultaneous quantification of cannabidiol and metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 7-Hydroxycannabidiol (7-OH-CBD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental models to study the pharmacological effects of 7-Hydroxycannabidiol (7-OH-CBD), the primary active metabolite of cannabidiol (CBD). The following sections detail experimental protocols, summarize key quantitative data, and visualize experimental workflows and putative signaling pathways.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of 7-OH-CBD in various animal models and the effective doses in a preclinical model of seizures.
Table 1: Pharmacokinetic Parameters of 7-OH-CBD in Various Animal Species
| Species | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| Mouse | Intraperitoneal (IP) | 100 mg/kg (of CBD) | 234 ± 59 | 1 | - | [1] |
| Mouse | Intraperitoneal (IP) | 200 mg/kg (of CBD) | 394 ± 56 | 1 | - | [1] |
| Rat | Oral Gavage (of CBD) | Not Specified | Detected in brain | 1-2 | - | [1] |
| Dog | Oral (CBD/CBDA) | ~1 mg/kg (of CBD) | Not detected | - | - | [2] |
| Pony | Oral (CBD Oil) | 2 mg/kg (of CBD) | - | - | - | [3] |
Note: Most in vivo studies measure 7-OH-CBD as a metabolite of CBD administration. Data for direct administration of 7-OH-CBD is limited.
Table 2: Anticonvulsant Activity of 7-OH-CBD in the Maximal Electroshock Seizure Threshold (MEST) Test in Mice
| Compound | Dose (mg/kg) | Administration Route | Effect | Reference |
| 7-OH-CBD | 150 | Intraperitoneal (IP) | Anticonvulsant | |
| 7-OH-CBD | 200 | Intraperitoneal (IP) | Anticonvulsant | |
| CBD | 200 | Intraperitoneal (IP) | Anticonvulsant | |
| Diazepam | 2 | Intraperitoneal (IP) | Anticonvulsant |
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the anticonvulsant, analgesic, and anti-inflammatory effects of 7-OH-CBD are provided below.
Anticonvulsant Effects: Maximal Electroshock Seizure Threshold (MEST) Test
This protocol is adapted from a study that directly evaluated the anticonvulsant properties of 7-OH-CBD.
Objective: To determine the anticonvulsant efficacy of 7-OH-CBD against generalized seizures.
Animal Model: Male NMRI mice (24-27 g).
Materials:
-
This compound (7-OH-CBD)
-
Vehicle (e.g., ethanol:Kolliphor EL:0.9% saline in a 1:1:18 ratio)
-
Constant current generator for electroshock
-
Corneal electrodes
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Drug Preparation: Dissolve 7-OH-CBD in the vehicle to the desired concentrations (e.g., 150 mg/kg and 200 mg/kg).
-
Administration: Administer 7-OH-CBD or vehicle intraperitoneally (IP) to the mice. A positive control, such as diazepam (2 mg/kg), can be administered 30 minutes before the test.
-
Testing: 60 minutes post-administration of 7-OH-CBD or vehicle, apply a short electrical stimulus (e.g., 50 mA, 0.6 ms pulse, 0.4s duration, 50Hz) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is indicative of an anticonvulsant effect.
-
Data Analysis: Record the percentage of animals protected from seizures in each treatment group. Statistical analysis can be performed using Fisher's exact test to compare treated groups with the vehicle control group.
References
Application Note: A Validated Protocol for the Isolation and Quantification of 7-Hydroxycannabidiol from In Vitro Metabolism Assays
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in drug metabolism, pharmacokinetics, and cannabinoid research.
Introduction: Cannabidiol (CBD) is a non-psychotropic phytocannabinoid from Cannabis sativa with growing therapeutic interest.[1] Its metabolism is a critical aspect of its pharmacological profile, primarily occurring in the liver. The primary active metabolite, 7-hydroxycannabidiol (7-OH-CBD), exhibits equipotent activity to the parent compound, making the study of its formation essential for understanding CBD's overall effects and potential drug-drug interactions.[2][3] This process is predominantly catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP2C9.[2][4] Further oxidation, largely by cytosolic dehydrogenases, leads to the major circulating inactive metabolite, 7-carboxy-CBD (7-COOH-CBD).
This application note provides a detailed protocol for the generation of 7-OH-CBD in an in vitro human liver microsome (HLM) system, followed by its isolation using liquid-liquid extraction (LLE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Cannabidiol
The enzymatic conversion of CBD is a multi-step process initiated by hydroxylation. The following diagram illustrates the primary metabolic pathway.
Experimental Protocols
This section details the procedures for generating, isolating, and analyzing 7-OH-CBD from an in vitro assay.
Protocol 1: In Vitro Metabolism in Human Liver Microsomes
This protocol describes the incubation of CBD with human liver microsomes (HLMs) to generate 7-OH-CBD.
Materials and Reagents:
-
Human Liver Microsomes (HLMs)
-
Cannabidiol (CBD) stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH-generating system (contains NADP, glucose-6-phosphate, MgCl₂, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or Ethyl Acetate (for reaction termination)
-
Incubator or water bath set to 37°C
Procedure:
-
Thaw pooled HLMs slowly on ice. Dilute with 0.1 M potassium phosphate buffer to the desired working concentration (e.g., 0.5 mg/mL final protein concentration).
-
Prepare the incubation mixture in microcentrifuge tubes. For a final volume of 0.5 mL, combine the HLM solution, the NADPH-generating system, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate the metabolic reaction by adding CBD to the mixture to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate the reaction at 37°C for a specified time (e.g., 20-60 minutes). Incubation times may need to be optimized based on preliminary experiments.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile or 4 mL of ethyl acetate. This step also serves as the initial phase of the extraction process.
-
Vortex the samples vigorously to ensure complete protein precipitation and metabolite extraction.
-
Proceed immediately to the isolation protocol (Protocol 2).
Protocol 2: Liquid-Liquid Extraction (LLE) of 7-OH-CBD
This protocol isolates the metabolites from the microsomal matrix.
Materials and Reagents:
-
Terminated reaction mixture from Protocol 1
-
Hexane:Ethyl Acetate (9:1 v/v) or other suitable organic solvent
-
1 M Monopotassium Phosphate (if using ethyl acetate)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Following reaction termination with an organic solvent, centrifuge the samples at ~3000 rpm for 10 minutes to pellet the precipitated microsomal proteins.
-
Carefully collect the supernatant containing the metabolites and transfer it to a clean tube.
-
If a more rigorous LLE is required (especially if ethyl acetate was used for termination), add an equal volume of aqueous buffer (e.g., 1 M monopotassium phosphate) to the terminated reaction mixture.
-
Add 4 mL of an immiscible organic solvent such as hexane:ethyl acetate (9:1).
-
Cap the tubes and mix by vortexing or rocking for 20-30 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5-10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the mobile phase used for LC-MS/MS analysis (e.g., methanol/water mixture). Vortex for two minutes to ensure complete dissolution.
-
The sample is now ready for analysis as described in Protocol 3.
Isolation and Analysis Workflow
The overall workflow from incubation to analysis is depicted below.
Data Presentation and Analysis
Accurate quantification of the isolated 7-OH-CBD is crucial. This is typically achieved using LC-MS/MS. Below are tables summarizing typical parameters for the analytical method and performance metrics from published studies.
Protocol 3: Analytical Quantification by LC-MS/MS
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer is required.
Typical LC-MS/MS Parameters:
| Parameter | Typical Value / Condition | Reference(s) |
| Column | C18 reverse-phase (e.g., Acquity UPLC BEH C₁₈, 1.7 µM) | |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | Methanol or Acetonitrile | |
| Flow Rate | 0.4 mL/min | |
| Column Temp. | 40°C | |
| Injection Vol. | 2-5 µL | |
| Gradient | A linear gradient is typically used, starting with high aqueous phase and increasing the organic phase over several minutes to elute analytes. | |
| MS Detection | Multiple Reaction Monitoring (MRM) mode |
Table 1: Common LC-MS/MS parameters for the analysis of CBD and its metabolites.
Method Performance Characteristics:
Quantitative assays should be validated to ensure reliability. The following table presents performance data from a validated method for determining 7-OH-CBD in biological matrices.
| Performance Metric | This compound (7-OH-CBD) | Reference |
| Linear Range | 5 - 500 ng/mL | |
| Limit of Quantitation (LOQ) | 5 ng/mL | |
| Intraday Accuracy | 91 - 109% | |
| Interday Accuracy | 91 - 109% | |
| Intraday Precision (%CV) | < 11.7% | |
| Interday Precision (%CV) | < 11.7% | |
| Extraction Recovery | 100 - 113% |
Table 2: Example of method validation data for the quantification of 7-OH-CBD.
This application note provides a comprehensive and robust protocol for the successful generation, isolation, and quantification of this compound from in vitro metabolism assays using human liver microsomes. The combination of microsomal incubation, liquid-liquid extraction, and LC-MS/MS analysis offers a reliable workflow for researchers studying the metabolic fate of cannabidiol. The provided methodologies and performance data serve as a strong foundation for laboratories to develop and validate their own assays for cannabinoid metabolite analysis.
References
- 1. Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Predictions of Cytochrome P450 (P450)-Mediated In Vivo Cannabinoid-Drug Interactions Based on Reversible and Time-Dependent P450 Inhibition in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissertation or Thesis | An In Vitro Investigation of Cannabidiol Metabolism, Pharmacokinetics, and Hepatotoxicity | ID: pg15br25k | Carolina Digital Repository [cdr.lib.unc.edu]
Application Notes and Protocols for the Spectroscopic Characterization of 7-Hydroxy-Cannabidiol (7-OH-CBD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-hydroxy-cannabidiol (7-OH-CBD) is a primary and pharmacologically active metabolite of cannabidiol (CBD), formed in the liver primarily by the enzyme CYP2C19.[1] As the therapeutic potential of CBD continues to be explored, robust analytical methods for the structural characterization of its metabolites are crucial for drug development, pharmacokinetic studies, and quality control. This document provides detailed application notes and experimental protocols for the structural elucidation of 7-OH-CBD using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Key Structural Features of 7-OH-CBD by NMR
The hydroxylation at the C7 position in 7-OH-CBD introduces a key diagnostic feature in its ¹H NMR spectrum. A characteristic two-proton singlet is observed around 3.94 ppm, corresponding to the methylene protons (CH₂OH) at the C7 position.[2] This signal is absent in the spectrum of the parent compound, CBD.
Quantitative NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-OH-CBD
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~3.90 (m) | ~40.0 |
| 2 | ~5.60 (br s) | ~125.0 |
| 3 | ~2.20 (m) | ~30.0 |
| 4 | ~1.80 (m) | ~35.0 |
| 5 | ~1.60 (m) | ~31.0 |
| 6 | ~2.40 (m) | ~45.0 |
| 7 | ~3.94 (s) | ~65.0 |
| 8 | ~4.80 (s), ~4.70 (s) | ~110.0 |
| 9 | ~1.70 (s) | ~20.0 |
| 1' | - | ~140.0 |
| 2' | ~6.15 (s) | ~110.0 |
| 3' | - | ~155.0 |
| 4' | ~6.30 (s) | ~108.0 |
| 5' | - | ~155.0 |
| 6' | - | ~115.0 |
| 1'' | ~2.45 (t) | ~36.0 |
| 2'' | ~1.60 (m) | ~31.0 |
| 3'' | ~1.30 (m) | ~32.0 |
| 4'' | ~1.30 (m) | ~22.0 |
| 5'' | ~0.90 (t) | ~14.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions. The key diagnostic signal is highlighted in bold.
Experimental Protocol for NMR Analysis
Objective: To acquire ¹H and ¹³C NMR spectra of 7-OH-CBD for structural confirmation.
Materials:
-
7-OH-CBD sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
5 mm NMR tubes
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to the deuterium signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on concentration
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase and baseline correct the spectra.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, providing crucial information for its identification.
Key Fragmentation Patterns of 7-OH-CBD
The nominal mass of 7-OH-CBD is 330 g/mol . In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 331 is typically observed. Fragmentation of this ion can provide structural information.
Quantitative MS Data
Table 2: Key Mass Spectrometry Data for 7-OH-CBD
| Parameter | Value |
| Molecular Formula | C₂₁H₃₀O₃ |
| Nominal Mass | 330 |
| Monoisotopic Mass | 330.2195 |
| [M+H]⁺ | 331.2273 |
| [M+Na]⁺ | 353.2093 |
Experimental Protocol for LC-MS/MS Analysis
Objective: To confirm the molecular weight and obtain fragmentation data for 7-OH-CBD.
Materials:
-
7-OH-CBD standard solution
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of 7-OH-CBD (e.g., 1 µg/mL) in methanol or a suitable solvent.
-
-
LC Separation (Example Conditions):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute 7-OH-CBD.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-5 µL
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan to detect the [M+H]⁺ ion, followed by product ion scan of m/z 331.
-
Collision Energy: Optimize to obtain characteristic fragment ions.
-
-
Data Analysis:
-
Identify the precursor ion corresponding to [M+H]⁺.
-
Analyze the product ion spectrum to identify key fragment ions.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
Key IR Absorptions for 7-OH-CBD
The IR spectrum of 7-OH-CBD is expected to show characteristic absorptions for its functional groups. The presence of the additional hydroxyl group at the C7 position will influence the O-H stretching region compared to CBD.
Quantitative IR Data
Table 3: Predicted Infrared Absorption Bands for 7-OH-CBD
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Phenolic and Alcoholic -OH |
| ~3080 | =C-H stretch | Aromatic and Alkene C-H |
| ~2960-2850 | C-H stretch | Alkyl C-H |
| ~1625 | C=C stretch | Aromatic and Alkene C=C |
| ~1580 | C=C stretch | Aromatic C=C |
| ~1450 | C-H bend | Alkyl C-H |
| ~1220 | C-O stretch | Phenolic C-O |
| ~1050 | C-O stretch | Alcoholic C-O |
Experimental Protocol for FTIR-ATR Analysis
Objective: To obtain the infrared spectrum of 7-OH-CBD.
Materials:
-
7-OH-CBD sample (solid or oil)
-
Solvent for cleaning (e.g., isopropanol or acetone)
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the 7-OH-CBD sample directly onto the ATR crystal.
-
Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and confirming the presence of chromophores.
Expected UV-Vis Absorption of 7-OH-CBD
The UV-Vis spectrum of 7-OH-CBD is expected to be very similar to that of CBD, as the primary chromophore, the resorcinol ring, remains unchanged. It should exhibit absorption maxima characteristic of substituted phenols.
Quantitative UV-Vis Data
Table 4: Expected UV-Vis Absorption Maxima for 7-OH-CBD in Ethanol
| Wavelength (λmax) | Molar Absorptivity (ε) |
| ~275 nm | To be determined |
| ~282 nm (shoulder) | To be determined |
Note: The exact λmax and molar absorptivity can vary slightly depending on the solvent. For CBD in various solvents, absorption maxima are reported in the 270-280 nm region.
Experimental Protocol for UV-Vis Analysis
Objective: To determine the UV-Vis absorption spectrum and λmax of 7-OH-CBD.
Materials:
-
7-OH-CBD sample
-
Spectroscopic grade ethanol or other suitable UV-transparent solvent
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 7-OH-CBD of known concentration in ethanol.
-
Prepare a series of dilutions from the stock solution to determine the linear range for quantitative analysis.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range to scan (e.g., 200-400 nm).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the solvent (ethanol) and place it in the spectrophotometer.
-
Run a baseline correction or "zero" the instrument with the blank.
-
-
Sample Measurement:
-
Rinse the cuvette with the 7-OH-CBD solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax).
-
If performing quantitative analysis, create a calibration curve of absorbance vs. concentration and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Logical Workflow for Structural Characterization
A logical workflow for the comprehensive structural characterization of 7-OH-CBD would involve a multi-technique approach to gather complementary information.
Caption: Logical workflow for the structural characterization of 7-OH-CBD.
Signaling Pathway of CBD Metabolism
The formation of 7-OH-CBD is a key step in the metabolism of CBD. This process primarily occurs in the liver, mediated by cytochrome P450 enzymes.
Caption: Metabolic pathway of CBD to 7-OH-CBD.
Conclusion
The structural characterization of 7-OH-CBD is essential for advancing research and development in the field of cannabinoids. The spectroscopic techniques and protocols outlined in this document provide a comprehensive framework for the unambiguous identification and analysis of this important metabolite. By combining the information from NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently elucidate the structure of 7-OH-CBD and ensure the quality and consistency of their materials.
References
Application Notes and Protocols for High-Throughput Screening of 7-Hydroxycannabidiol (7-OH-CBD) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycannabidiol (7-OH-CBD) is a primary and active metabolite of cannabidiol (CBD), formed in the liver by cytochrome P450 enzymes.[1][2] Like its parent compound, 7-OH-CBD is non-psychoactive and has demonstrated therapeutic potential, including anticonvulsant effects.[1] Notably, it has been identified as a negative allosteric modulator of the cannabinoid receptor type 1 (CB1), which distinguishes its mechanism of action and presents a compelling rationale for the development and screening of novel derivatives.[1]
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 7-OH-CBD derivative libraries to identify and characterize new chemical entities with desired pharmacological profiles. The protocols outlined below are designed for efficiency and scalability, enabling the rapid evaluation of large compound libraries against relevant biological targets.
Screening Strategy: A Tiered Approach
A tiered HTS cascade is recommended to efficiently identify promising lead compounds from a large library of 7-OH-CBD derivatives. This approach starts with broad, high-throughput primary screens to identify "hits," followed by more specific secondary and tertiary assays to confirm activity, elucidate mechanism of action, and assess selectivity and potential liabilities.
Caption: High-throughput screening cascade for 7-OH-CBD derivatives.
Data Presentation: Quantitative Analysis of a Hypothetical 7-OH-CBD Derivative Library
The following tables present hypothetical data for a representative library of 7-OH-CBD derivatives, illustrating how results from the proposed screening assays can be structured for comparative analysis.
Table 1: Primary Screening Results Data represents single-point screening at 10 µM.
| Compound ID | CB1 Inhibition (%) | Cell Viability (%) | Hit |
| 7-OH-CBD | 45.2 | 98.1 | Yes |
| DERIV-001 | 65.8 | 95.3 | Yes |
| DERIV-002 | 12.3 | 99.2 | No |
| DERIV-003 | 88.9 | 91.5 | Yes |
| DERIV-004 | 5.6 | 45.7 | No (Toxic) |
| DERIV-005 | 72.1 | 89.8 | Yes |
Table 2: Secondary Screening of Confirmed Hits IC50/EC50 values are presented in µM. Binding affinity (Kd) is presented in µM.
| Compound ID | CB1 IC50 (µM) | Binding Affinity (Kd, µM) | Mode of Action |
| 7-OH-CBD | 1.8 | 2.5 | Allosteric |
| DERIV-001 | 0.75 | 1.1 | Allosteric |
| DERIV-003 | 0.12 | 0.2 | Allosteric |
| DERIV-005 | 1.2 | 1.8 | Allosteric |
Table 3: Tertiary Screening and Selectivity Profiling Data represents functional activity (IC50/EC50) in µM.
| Compound ID | CB1 IC50 (µM) | CB2 IC50 (µM) | PPARγ EC50 (µM) | TRPV1 IC50 (µM) |
| DERIV-001 | 0.75 | > 50 | > 50 | 15.2 |
| DERIV-003 | 0.12 | > 50 | 25.6 | > 50 |
| DERIV-005 | 1.2 | 22.5 | 8.9 | 11.4 |
Experimental Protocols
Primary Assay: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for CB1 Receptor Inhibition
This cell-based assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi-coupled CB1 receptor. A decrease in cAMP levels upon agonist stimulation is indicative of receptor activation, and negative allosteric modulators will reduce the effect of the agonist.
Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing the human CB1 receptor in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Plating: Seed cells at a density of 5,000 cells/well into a 384-well, low-volume, white plate and incubate for 24 hours.
-
Compound Addition: Add 7-OH-CBD derivatives (e.g., 10 µM final concentration) and control compounds to the wells. Incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add a known CB1 agonist (e.g., CP55,940) at an EC80 concentration.
-
cAMP Measurement: Add HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 nm ratio and determine the percent inhibition relative to controls.
Secondary Assay: Fluorescence Polarization (FP) for Binding Affinity
This in-vitro assay measures the binding of a fluorescently labeled ligand to the CB1 receptor.[3] Unlabeled compounds, such as 7-OH-CBD derivatives, will compete with the fluorescent ligand for binding, causing a decrease in the polarization signal.
Protocol:
-
Reagent Preparation:
-
Prepare a membrane fraction from cells overexpressing the CB1 receptor.
-
Select a suitable fluorescently labeled CB1 ligand (e.g., a fluorescent cannabinoid agonist).
-
Prepare a serial dilution of 7-OH-CBD derivatives.
-
-
Assay Setup: In a 384-well black plate, add:
-
Assay buffer.
-
CB1 receptor membrane preparation.
-
Fluorescently labeled ligand (at a concentration close to its Kd).
-
Serially diluted 7-OH-CBD derivatives or unlabeled control ligand.
-
-
Incubation: Incubate the plate for 2 hours at room temperature, protected from light.
-
Data Acquisition: Measure fluorescence polarization on a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Caption: Principle of the Fluorescence Polarization competition assay.
Tertiary Assay: Dual-Luciferase Reporter Assay for Nuclear Receptor Activation
This cell-based assay is used to screen for off-target effects on nuclear receptors, such as PPARγ, which are known targets of some cannabinoids. The assay measures the ability of a compound to activate a chimeric receptor, which in turn drives the expression of a reporter gene (e.g., firefly luciferase).
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Co-transfect cells with three plasmids:
-
An expression vector for a chimeric receptor (e.g., GAL4 DNA-binding domain fused to the PPARγ ligand-binding domain).
-
A reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence.
-
A control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization).
-
-
-
Compound Addition: After 24 hours, replace the medium with fresh medium containing the 7-OH-CBD derivatives at various concentrations.
-
Incubation: Incubate for 18-24 hours.
-
Cell Lysis and Reagent Addition: Lyse the cells and add the luciferase assay reagents sequentially according to a dual-luciferase assay kit protocol.
-
Data Acquisition: Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized response against the log of the compound concentration to determine EC50 values.
Caption: Workflow for a nuclear receptor reporter gene assay.
Conclusion
The screening cascade and protocols detailed in these application notes provide a robust starting point for the discovery and characterization of novel 7-OH-CBD derivatives. By employing a combination of high-throughput functional, binding, and counter-screen assays, researchers can efficiently identify compounds with high potency and selectivity for desired targets, paving the way for the development of next-generation cannabinoid-based therapeutics.
References
Application of 7-Hydroxycannabidiol as a Reference Standard in Analytical Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxycannabidiol (7-OH-CBD) is the primary active metabolite of cannabidiol (CBD), a non-psychoactive compound found in the Cannabis sativa plant.[1][2] Following oral administration, CBD is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4, to form 7-OH-CBD.[1][3] This metabolite is of significant interest in pharmacological and toxicological studies due to its potential anticonvulsant and other therapeutic effects, similar to CBD itself.[1] Accurate quantification of 7-OH-CBD in biological matrices is therefore crucial for pharmacokinetic studies, clinical trials, and forensic analysis. The use of a well-characterized this compound reference standard is fundamental for ensuring the accuracy, precision, and reliability of these analytical measurements.
This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Properties of this compound Reference Standard
A certified reference material (CRM) for 7-OH-CBD should be used to ensure the traceability and comparability of analytical results. Key properties of a 7-OH-CBD reference standard are summarized in the table below.
| Property | Typical Specification |
| Chemical Formula | C₂₁H₃₀O₃ |
| Molecular Weight | 330.46 g/mol |
| Purity | ≥98% |
| Format | Crystalline solid or solution in a certified solvent (e.g., methanol, acetonitrile) |
| Storage Conditions | -20°C in a dark, airtight container |
| Stability | Stable for at least 2 years under recommended storage conditions |
Data compiled from commercially available reference standards.
Quantitative Data for Analytical Methods
The following tables summarize typical quantitative parameters for the analysis of 7-OH-CBD in biological matrices using LC-MS/MS. These values are indicative and may vary depending on the specific instrumentation and methodology.
Table 1: Linearity and Limits of Quantification
| Analyte | Matrix | Linear Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| 7-OH-CBD | Human Plasma | 0.5 - 500 | 0.5 |
| 7-OH-CBD | Human Serum | 1 - 500 | 1 |
| 7-OH-CBD | Rat Serum | 5 - 2000 | 3.8 - 13.8 |
| 7-OH-CBD | Whole Blood | 10 - 500 | 10 |
Data sourced from multiple validated analytical methods.
Table 2: Quality Control Sample Concentrations
| Analyte | Matrix | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | | --- | --- | --- | --- | | 7-OH-CBD | Human Plasma | 1.5 | 150 | 400 | | 7-OH-CBD | Human Serum | 0.5 | 50 | 333 | | 7-OH-CBD | Whole Blood | 5 | 80 | 400 |
Representative concentrations from published validated methods.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of 7-OH-CBD from biological matrices.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is a simple and rapid method for sample cleanup.
Materials:
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., d3-7-OH-CBD)
-
Acetonitrile (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Autosampler vials
Procedure:
-
To 100 µL of plasma or serum sample, add 20 µL of internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction for Plasma/Serum Samples
This protocol offers a cleaner extract compared to protein precipitation.
Materials:
-
This compound reference standard
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., hexane:ethyl acetate 9:1, v/v)
-
Centrifuge
-
Vortex mixer
-
Evaporation system
-
Autosampler vials
Procedure:
-
To 200 µL of plasma or serum, add 25 µL of internal standard solution.
-
Add 1 mL of the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical instrumental parameters for the analysis of 7-OH-CBD.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Tandem Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
7-OH-CBD: The precursor ion [M+H]⁺ is m/z 331.2, with a common product ion of m/z 313.2. In negative ion mode, the precursor ion [M-H]⁻ is m/z 329.1 with a product ion of m/z 311.2.
-
Internal Standard (e.g., d3-7-OH-CBD): MRM transitions should be optimized based on the specific labeled internal standard used.
-
-
Collision Energy: Optimized for the specific instrument and transition.
Visualizations
Metabolic Pathway of Cannabidiol
The following diagram illustrates the primary metabolic pathway of CBD to 7-OH-CBD and its subsequent metabolite, 7-carboxy-CBD.
Metabolic conversion of CBD.
Analytical Workflow for 7-OH-CBD Quantification
This diagram outlines the typical workflow for the quantification of 7-OH-CBD in a research or clinical setting.
Workflow for 7-OH-CBD analysis.
Conclusion
The availability of a high-purity this compound reference standard is essential for the accurate and reliable quantification of this key CBD metabolite. The protocols and data presented in these application notes provide a robust framework for researchers, scientists, and drug development professionals to establish and validate analytical methods for 7-OH-CBD in various biological matrices. Adherence to these guidelines, coupled with the use of certified reference materials, will ensure the generation of high-quality data for pharmacokinetic, toxicological, and clinical investigations involving cannabidiol.
References
Application Note: The Role of 7-Hydroxy-CBD in Elucidating Cannabinoid Metabolism Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction Cannabidiol (CBD), a prominent non-psychoactive constituent of Cannabis sativa, has garnered significant attention for its therapeutic potential across a spectrum of disorders. As the clinical and preclinical investigation of CBD expands, a thorough understanding of its metabolic fate is paramount for predicting its efficacy, safety, and potential for drug-drug interactions (DDIs). The primary active metabolite, 7-hydroxy-cannabidiol (7-OH-CBD), is central to this understanding. This application note provides detailed protocols and data for utilizing 7-OH-CBD as a critical tool in the investigation of cannabinoid metabolism, offering insights for researchers in pharmacology and drug development.
1. Overview of Cannabidiol (CBD) Metabolism CBD undergoes extensive hepatic metabolism primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[1] The initial and most significant step is the hydroxylation of CBD to form 7-OH-CBD. This reaction is predominantly catalyzed by the CYP2C19 and CYP2C9 isoforms, with contributions from CYP3A4.[1][2][3][4]
7-OH-CBD is not merely an intermediate; it is an active metabolite that exhibits pharmacological effects similar to its parent compound, including anticonvulsant properties. This active metabolite is further oxidized to 7-carboxy-CBD (7-COOH-CBD), a reaction involving CYP3A4 and cytosolic dehydrogenases. 7-COOH-CBD is considered pharmacologically inactive and is the most abundant metabolite found in plasma, eventually being excreted after further conjugation (e.g., glucuronidation). Investigating the kinetics of 7-OH-CBD formation and its subsequent conversion is crucial for characterizing CBD's overall pharmacokinetic and pharmacodynamic profile.
2. Pharmacokinetics of CBD and its Major Metabolites The plasma concentrations of CBD and its metabolites vary significantly following administration. Typically, 7-COOH-CBD reaches the highest plasma concentration, followed by the parent drug CBD, with 7-OH-CBD having the lowest concentration. This pharmacokinetic profile underscores the rapid conversion of active 7-OH-CBD to its inactive carboxylic acid form.
Table 1: Pharmacokinetic Parameters of Oral CBD and its Metabolites in Healthy Subjects This table summarizes the mean pharmacokinetic parameters observed after short-term, high-dose oral exposure to CBD.
| Analyte | Tmax (h) (Median [Min-Max]) | Cmax (ng/mL) (Mean ± SD) | AUC (ng/mL*h) (Mean ± SD) |
| CBD | 4 [1–6] | 389.17 ± 153.23 | 1,542.19 ± 488.04 |
| 7-OH-CBD | 4 [2–6] | 81.35 ± 36.64 | 364.70 ± 105.59 |
| 7-COOH-CBD | 4 [1–6] | 1,717.33 ± 769.22 | 9,888.42 ± 3,961.47 |
| Data sourced from a study in healthy subjects. |
3. Experimental Protocols The following protocols provide methodologies for investigating the formation and quantification of 7-OH-CBD in vitro.
Protocol 1: In Vitro Metabolism of CBD in Human Liver Microsomes (HLMs)
Objective: To characterize the formation of 7-OH-CBD from CBD using a pooled human liver microsomal fraction, which represents the average metabolic activity of a population.
Materials:
-
Cannabidiol (CBD) solution (in methanol or DMSO)
-
7-OH-CBD analytical standard
-
Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile with an internal standard (e.g., CBD-d3) for reaction termination
-
96-well incubation plates or microcentrifuge tubes
-
Incubator/shaking water bath set to 37°C
Procedure:
-
Preparation: Thaw HLMs and NADPH regenerating system on ice. Prepare working solutions of CBD in the phosphate buffer.
-
Pre-incubation: In a 96-well plate, add phosphate buffer, HLM solution (final concentration typically 0.2-0.5 mg/mL), and the CBD working solution (final concentration typically 1-10 µM).
-
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate/tubes (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as described in Protocol 3.
Protocol 2: CYP450 Reaction Phenotyping with Recombinant Enzymes
Objective: To identify the specific human CYP isoforms responsible for the 7-hydroxylation of CBD.
Materials:
-
CBD solution
-
Recombinant human CYP enzymes (e.g., CYP2C19, CYP2C9, CYP3A4, etc.) expressed in a system like baculovirus-infected insect cells (Supersomes™)
-
Control microsomes (from the same expression system, lacking the CYP enzyme)
-
NADPH regenerating system
-
0.1 M Phosphate buffer (pH 7.4)
-
Termination and sample processing reagents as in Protocol 1
Procedure:
-
Assay Setup: The procedure is similar to Protocol 1. However, instead of pooled HLMs, individual recombinant CYP enzymes are used in separate reactions.
-
Enzyme Concentration: Use each recombinant enzyme at a concentration recommended by the supplier (e.g., 10-50 pmol/mL). Include a control reaction with control microsomes to check for non-enzymatic degradation.
-
Incubation: Incubate CBD (e.g., 1 µM) with each individual CYP isoform and the NADPH regenerating system at 37°C for a fixed time (e.g., 30 minutes).
-
Termination and Analysis: Terminate the reactions and process the samples as described in Protocol 1.
-
Data Interpretation: Compare the amount of 7-OH-CBD formed by each CYP isoform. High levels of product formation indicate a significant role for that specific enzyme in CBD 7-hydroxylation. Results from these experiments consistently show that CYP2C19 and CYP2C9 are the primary enzymes responsible for 7-OH-CBD formation.
Protocol 3: Quantification of CBD and 7-OH-CBD by LC-MS/MS
Objective: To develop a sensitive and specific method for the simultaneous quantification of CBD and 7-OH-CBD in a biological matrix (e.g., microsomal incubate supernatant).
Instrumentation and Materials:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Internal Standards (IS): Deuterated analogs (e.g., CBD-d3, 7-OH-CBD-d3).
Procedure:
-
Sample Preparation: Use the supernatant collected from Protocol 1 or 2.
-
Chromatographic Separation:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Gradient: A typical gradient starts at high aqueous phase (e.g., 95% A), ramps to high organic phase (e.g., 95% B) over several minutes to elute the analytes, holds, and then re-equilibrates to initial conditions.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard. (Note: These should be optimized empirically on the specific instrument).
-
CBD: e.g., m/z 315.2 → 193.1
-
7-OH-CBD: e.g., m/z 331.2 → 313.2
-
Internal Standards: Monitor corresponding mass-shifted transitions.
-
-
-
Quantification: Construct calibration curves using known concentrations of analytical standards (CBD and 7-OH-CBD) spiked into a blank matrix. Calculate the concentration of the analytes in the unknown samples by comparing their peak area ratios (Analyte/IS) to the calibration curve.
Conclusion 7-OH-CBD is an indispensable tool for researchers investigating the metabolic pathways of cannabinoids. Its status as a primary, pharmacologically active metabolite makes its formation a critical determinant of CBD's overall disposition and potential for drug interactions. The protocols and data presented here provide a robust framework for scientists to study CBD metabolism in vitro, identify key metabolizing enzymes, and accurately quantify metabolite formation. This knowledge is fundamental for advancing the therapeutic development of CBD and ensuring its safe use in clinical practice.
References
- 1. Cytochrome P450–Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-Catalyzed Metabolism of Cannabidiol to the Active Metabolite 7-Hydroxy-Cannabidiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eirhealth.com [eirhealth.com]
Troubleshooting & Optimization
Overcoming low yield in 7-Hydroxycannabidiol chemical synthesis
Welcome to the technical support center for the chemical synthesis of 7-Hydroxycannabidiol (7-OH-CBD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of 7-OH-CBD in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound (7-OH-CBD)?
A1: The primary challenges in synthesizing 7-OH-CBD include:
-
Low Regioselectivity: Direct oxidation of cannabidiol (CBD) often results in a mixture of hydroxylated products at various positions, not just the desired 7-position, leading to low yields of the target molecule.[1]
-
Acid Sensitivity: CBD and its derivatives are sensitive to acidic conditions, which can cause cyclization of the terpene moiety to form Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and other related byproducts.[1][2]
-
Harsh Deprotection Conditions: Protecting the phenolic hydroxyl groups of CBD is often necessary during synthesis. However, the subsequent removal of these protecting groups can require harsh conditions (e.g., high temperatures, strong reagents) that may degrade the molecule and reduce the overall yield.[1]
-
Product Purification: The final reaction mixture often contains a complex array of cannabinoids with similar polarities, making the isolation and purification of high-purity 7-OH-CBD challenging.[3]
-
Oxidative Degradation: CBD and its metabolites can be prone to oxidation, leading to the formation of byproducts such as cannabielsoin (CBE) and cannabidiol hydroquinone (CBD-Q). Exposure to light and air can accelerate this degradation.
Q2: What is a common overall yield for a multi-step synthesis of 7-OH-CBD?
A2: A reported 8-step synthesis of 7-OH-CBD from commercially available CBD achieved an overall yield of 31%. This synthesis was designed to be scalable and avoid harsh deprotection conditions.
Q3: How is 7-OH-CBD formed in the human body?
A3: In the body, 7-OH-CBD is an active metabolite of CBD. It is generated in the liver primarily through oxidation catalyzed by cytochrome P450 enzymes, specifically CYP2C19 and CYP2C9. The 7-OH-CBD can be further oxidized to 7-carboxy-CBD.
Q4: What are some common byproducts to look out for during the synthesis and storage of 7-OH-CBD?
A4: Common byproducts include:
-
Δ⁹-Tetrahydrocannabinol (Δ⁹-THC): Formed via acid-catalyzed cyclization.
-
Cannabielsoin (CBE): An oxidation product of CBD.
-
Cannabidiol Hydroquinone (CBD-Q or HU-331): Another oxidation byproduct.
-
Regioisomeric hydroxylation products: Formed during non-selective oxidation of CBD.
-
Mono-deprotected intermediates: In syntheses involving protecting groups, incomplete deprotection can lead to these impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield of 7-OH-CBD | Harsh deprotection conditions leading to product degradation. | Employ milder deprotection methods. The Piers–Rubinsztajn reaction, which uses B(C₆F₅)₃ as a catalyst in the presence of a silane, has been shown to be effective for the deprotection of phenolic methyl ethers under acid-free conditions. |
| Low selectivity of the oxidation step. | Instead of direct oxidation of CBD, consider a multi-step approach involving the introduction of a functional group at the 7-position that can be later converted to a hydroxyl group. For example, an 8-step synthesis involving epoxidation and subsequent ring-opening has been reported to be successful. | |
| Presence of Δ⁹-THC in the final product | Exposure to acidic conditions during the reaction or workup. | Strictly avoid acidic reagents and conditions throughout the synthesis. Use non-acidic catalysts and ensure all workup procedures are performed under neutral or slightly basic conditions. |
| Formation of multiple unidentified byproducts | Oxidative degradation of CBD or intermediates. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Store starting materials, intermediates, and the final product protected from light and air. |
| Non-selective reactions. | Optimize reaction conditions (temperature, solvent, stoichiometry of reagents) for each step to improve selectivity. | |
| Difficulty in purifying the final product | Co-elution of 7-OH-CBD with other cannabinoids. | Utilize high-resolution purification techniques such as preparative High-Performance Liquid Chromatography (HPLC). For column chromatography, careful selection of the stationary and mobile phases is crucial. A combination of different chromatographic techniques, such as macroporous resin followed by polyamide chromatography, can also be effective. |
| Presence of residual starting material or reagents. | Ensure complete conversion of the starting material by monitoring the reaction progress using techniques like TLC or LC-MS. Choose appropriate workup procedures to remove excess reagents. |
Experimental Protocols
Example: 8-Step Synthesis of 7-OH-CBD
This protocol is a summary of a reported scalable synthesis with a 31% overall yield.
Step 1: Protection of Phenolic Hydroxyls
-
Reaction: The two phenolic hydroxyl groups of (-)-CBD are protected, for example, as methyl ethers.
-
Reagents: Methyl tosylate, base (e.g., K₂CO₃), solvent (e.g., acetone).
-
Details: This step yields dimethoxy CBD quantitatively.
Step 2: Regioselective Epoxidation
-
Reaction: The endocyclic double bond of the terpene moiety is regioselectively epoxidized.
-
Reagents: An epoxidizing agent like m-CPBA.
-
Details: This step produces the corresponding epoxide in high yield.
Step 3 & 4: Epoxide Ring Opening and Allylic Rearrangement
-
Reaction: The epoxide ring is opened to form an allylic alcohol. This may proceed through a telescoped (one-pot) transformation.
Step 5 & 6: Further Functional Group Manipulations
-
Reaction: These steps involve further modifications to set up the molecule for the final deprotection.
Step 7 & 8: Deprotection using Piers–Rubinsztajn Reaction
-
Reaction: The key step involves the removal of the methyl protecting groups from the phenolic hydroxyls under mild, acid-free conditions.
-
Reagents: Tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst and a silane reductant (e.g., pentamethyl disiloxane).
-
Details: This mild deprotection is crucial for avoiding the formation of THC byproducts and achieving a good yield of the final product, 7-OH-CBD.
Data Presentation
Table 1: Reported Yield for an 8-Step Synthesis of 7-OH-CBD
| Synthesis Stage | Reported Yield | Reference |
| Overall 8-Step Synthesis | 31% |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of the 8-step synthesis of 7-OH-CBD.
References
- 1. Piers–Rubinsztajn reaction to unlock an 8-step synthesis of 7-hydroxy cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of CBD, Δ9-THC Degradation and Cannabinol Formation in Cannabis Resin at Various Temperature and pH Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stabilizing 7-Hydroxycannabidiol (7-OH-CBD) in Aqueous Solutions for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for stabilizing 7-Hydroxycannabidiol (7-OH-CBD) in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with 7-OH-CBD in aqueous solutions?
A1: The primary challenges stem from the lipophilic nature of 7-OH-CBD, leading to poor water solubility. This can result in precipitation of the compound in aqueous buffers, leading to inaccurate concentrations and unreliable experimental outcomes. Furthermore, like other cannabinoids, 7-OH-CBD is susceptible to degradation by factors such as light, heat, and oxidation, necessitating careful handling and storage.
Q2: What is the best solvent for preparing a stock solution of 7-OH-CBD?
A2: For initial solubilization, organic solvents are recommended. Methanol is a commonly used solvent for preparing stock solutions of 7-OH-CBD.[1][2] These stock solutions should be stored at low temperatures, such as -20°C, in airtight, light-protected containers to maintain stability.[1]
Q3: How can I prevent my 7-OH-CBD from precipitating when I add it to my aqueous experimental buffer?
A3: To prevent precipitation, it is crucial to employ solubilization techniques. This can be achieved by:
-
Using a co-solvent: Introducing a small, biologically compatible amount of an organic solvent (like DMSO or ethanol) into your aqueous buffer can help maintain the solubility of 7-OH-CBD.
-
Formulating with surfactants: Surfactants can form micelles that encapsulate the lipophilic 7-OH-CBD, allowing it to be dispersed in an aqueous medium.
-
Utilizing cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, enabling them to form inclusion complexes with 7-OH-CBD and enhance its aqueous solubility.
Q4: What are the optimal storage conditions for aqueous solutions of 7-OH-CBD?
A4: To minimize degradation, aqueous solutions of 7-OH-CBD should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept at 2-8°C, protected from light, and in a tightly sealed container to prevent oxidation. For longer-term storage, freezing at -20°C or below is advisable, although the stability of 7-OH-CBD under these conditions in aqueous solutions has not been extensively documented. The use of antioxidants, such as ascorbic acid, may also help to prevent oxidative degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of 7-OH-CBD upon addition to aqueous buffer. | Concentration exceeds solubility limit. | - Decrease the final concentration of 7-OH-CBD.- Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within a range compatible with your experimental system.- Utilize a solubilizing agent such as a surfactant (e.g., Tween 80) or a cyclodextrin. |
| Inconsistent or lower-than-expected experimental results. | Degradation of 7-OH-CBD in the aqueous solution. | - Prepare fresh solutions for each experiment.- Protect solutions from light by using amber vials or covering containers with aluminum foil.- Avoid high temperatures during preparation and incubation.- Consider adding an antioxidant (e.g., ascorbic acid) to the buffer.- Degas the aqueous buffer to remove dissolved oxygen. |
| Cloudy or hazy appearance of the aqueous solution. | Formation of an emulsion or fine precipitate. | - This may not necessarily indicate a problem if a stable emulsion was intended. However, if a clear solution is required, consider filtration through a compatible syringe filter (e.g., PTFE).- Re-evaluate the solubilization strategy; a different co-solvent or surfactant may be needed. |
| Difficulty dissolving 7-OH-CBD powder. | Poor solubility in the chosen solvent. | - Use a more suitable organic solvent for the initial stock solution, such as methanol, ethanol, or DMSO.[1][2]- Gentle warming and vortexing can aid dissolution in the initial organic solvent. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of 7-OH-CBD in Methanol
Materials:
-
This compound (powder)
-
Methanol (HPLC grade or higher)
-
Calibrated analytical balance
-
Volumetric flask (amber glass)
-
Pipettes
-
Vortex mixer
Procedure:
-
Accurately weigh the desired amount of 7-OH-CBD powder using an analytical balance.
-
Transfer the powder to an appropriately sized amber volumetric flask.
-
Add a small volume of methanol to the flask to dissolve the 7-OH-CBD.
-
Gently vortex the solution until the powder is completely dissolved.
-
Bring the solution to the final volume with methanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
Preparation of a Working Solution of 7-OH-CBD for Cell Culture Experiments
Materials:
-
10 mM 7-OH-CBD stock solution in methanol
-
Cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the 10 mM 7-OH-CBD stock solution on ice.
-
In a sterile microcentrifuge tube, perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final concentration of methanol in the cell culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control in your experiment containing the same final concentration of methanol as the highest concentration of 7-OH-CBD tested.
-
Use the prepared working solutions immediately.
Signaling Pathways and Experimental Workflows
dot
Caption: Signaling pathway of this compound.
dot
References
Technical Support Center: 7-Hydroxycannabidiol (7-OH-CBD) Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 7-Hydroxycannabidiol (7-OH-CBD) detection in mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 7-OH-CBD, focusing on enhancing detection sensitivity.
Low Signal Intensity or Poor Sensitivity
Problem: The signal for 7-OH-CBD is weak or undetectable, leading to a high lower limit of quantification (LLOQ).
| Potential Cause | Recommended Solution |
| Suboptimal Ionization | 7-OH-CBD, like other cannabinoids, can exhibit variable ionization efficiency. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) may offer better sensitivity for less polar analytes and is less susceptible to matrix effects.[1] It is recommended to test both ESI and APCI sources if available. For ESI, both positive and negative ion modes should be evaluated. Some studies have shown good sensitivity for cannabinoids in negative ESI mode.[2] |
| Inefficient Sample Preparation | Poor recovery of 7-OH-CBD from the sample matrix is a common cause of low sensitivity. The choice of extraction method is critical. |
| * Protein Precipitation (PPT): A simple and fast method, but may result in significant matrix effects.[1] | |
| * Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT. A 9:1 hexane:ethyl acetate solvent system has been shown to be effective for extracting hydroxylated cannabinoids.[3] | |
| * Solid-Phase Extraction (SPE): Often provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[1] | |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of 7-OH-CBD, reducing signal intensity. This is a significant issue in complex matrices like plasma and serum. |
| * Improve Sample Cleanup: Utilize more rigorous extraction methods like SPE. | |
| * Use a Deuterated Internal Standard: A stable isotope-labeled internal standard (e.g., 7-OH-CBD-d3) is crucial to compensate for matrix-induced signal suppression and variability in extraction recovery. | |
| * Optimize Chromatography: Ensure chromatographic separation of 7-OH-CBD from major matrix components. | |
| In-source Fragmentation | Cannabinoids can undergo fragmentation within the ion source of the mass spectrometer, reducing the abundance of the precursor ion and thus lowering sensitivity for the selected reaction monitoring (SRM) transition. This can be influenced by the ESI source conditions. |
| * Optimize Cone/Fragmentor Voltage: Systematically reduce the cone or fragmentor voltage to minimize in-source fragmentation while maintaining adequate ion transmission. | |
| * Adjust Source Temperature: Lowering the source temperature can sometimes reduce in-source fragmentation. |
Troubleshooting Workflow for Low Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in 7-OH-CBD analysis.
Poor Peak Shape
Problem: The chromatographic peak for 7-OH-CBD is broad, tailing, or splitting, which can negatively impact integration and sensitivity.
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too much sample mass onto the column can lead to peak fronting or tailing. |
| * Dilute the Sample: If the concentration is high, dilute the sample extract. | |
| * Reduce Injection Volume: Decrease the volume of sample injected onto the column. | |
| Incompatible Injection Solvent | If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion, including splitting and broadening. |
| * Match Solvent Strength: Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase. | |
| Secondary Interactions with Column | The hydroxyl group of 7-OH-CBD can have secondary interactions with active sites on the silica-based column packing, leading to peak tailing. |
| * Adjust Mobile Phase pH: Adding a small amount of a modifier like formic acid to the mobile phase can help to suppress the ionization of free silanol groups and improve peak shape. | |
| Column Contamination or Degradation | Accumulation of matrix components on the column can lead to poor peak shape and loss of resolution. |
| * Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. | |
| * Flush the Column: Regularly flush the column with a strong solvent to remove contaminants. |
Decision Tree for Poor Peak Shape
Caption: A decision tree to diagnose and resolve poor peak shape for 7-OH-CBD.
Frequently Asked Questions (FAQs)
Q1: Which ionization source, ESI or APCI, is generally better for 7-OH-CBD analysis?
A1: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of 7-OH-CBD. ESI is often the first choice for many laboratories due to its wide applicability. However, APCI can offer advantages for cannabinoids as they are relatively non-polar. APCI is often less susceptible to matrix effects, which can be a significant issue in biological samples. For optimal sensitivity, it is recommended to empirically evaluate both ionization sources for your specific application and matrix.
Q2: How can I minimize matrix effects when analyzing 7-OH-CBD in plasma?
A2: Matrix effects, particularly ion suppression, are a major challenge in the analysis of 7-OH-CBD from biological fluids. To minimize their impact:
-
Use a robust sample preparation method: Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.
-
Employ a deuterated internal standard: A stable isotope-labeled internal standard, such as 7-OH-CBD-d3, is the most reliable way to compensate for signal variations caused by matrix effects.
-
Optimize chromatography: Ensure baseline separation of 7-OH-CBD from phospholipids and other major endogenous components of plasma. A longer chromatographic run time or a different column chemistry may be necessary.
Q3: Is derivatization necessary to improve the sensitivity of 7-OH-CBD in LC-MS/MS?
A3: While derivatization is more common for GC-MS analysis of cannabinoids to improve their volatility and thermal stability, it can also be used in LC-MS/MS to enhance ionization efficiency and, consequently, sensitivity. Derivatization agents that introduce a readily ionizable group, such as a quaternary amine, can significantly improve the ESI response. However, this adds an extra step to the sample preparation workflow and requires careful optimization. For many applications, adequate sensitivity for 7-OH-CBD can be achieved without derivatization by optimizing sample preparation, chromatography, and mass spectrometry parameters.
Q4: I am observing a peak at the same m/z as 7-OH-CBD, but at a different retention time. What could this be?
A4: This is likely an isomer of 7-OH-CBD. CBD can be hydroxylated at various positions on the molecule, leading to several isomeric metabolites. It is crucial to have a chromatographic method that can separate these isomers to ensure accurate quantification of 7-OH-CBD. Utilizing a column with a different selectivity, such as a pentafluorophenyl (PFP) phase, or optimizing the mobile phase gradient can help to resolve these isomers.
Q5: My 7-OH-CBD signal is inconsistent between injections. What are the likely causes?
A5: Inconsistent signal can be due to several factors:
-
Carryover: 7-OH-CBD can be "sticky" and carry over from a high concentration sample to subsequent injections. Ensure your autosampler wash procedure is effective. A strong organic solvent in the wash solution is recommended.
-
Sample Stability: 7-OH-CBD may not be stable in the sample matrix or in the autosampler over extended periods. It is important to evaluate the stability of your samples under the storage and analysis conditions.
-
Inconsistent Matrix Effects: If you are not using a deuterated internal standard, variations in the matrix composition between samples can lead to inconsistent ion suppression and, therefore, inconsistent signal.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 500 µL of a 9:1 (v/v) mixture of hexane and ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | ESI (evaluate both positive and negative modes) |
| MRM Transitions | To be determined by direct infusion of a 7-OH-CBD standard. A common transition is the loss of a neutral fragment from the protonated or deprotonated molecule. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Cannabinoid Recovery
| Extraction Method | Analyte | Matrix | Average Recovery (%) |
| Protein Precipitation | 7-OH-CBD | Serum | 86-92 |
| Liquid-Liquid Extraction | 7-OH-CBD | Plasma | >85 |
| Solid-Phase Extraction | Cannabinoids | Various | >90 |
Note: Recovery values can vary significantly depending on the specific protocol and matrix.
Table 2: Lower Limits of Quantification (LLOQ) for 7-OH-CBD in Biological Matrices
| LLOQ (ng/mL) | Matrix | Instrumentation |
| 0.5 - 1.0 | Serum | UHPLC-MS/MS |
| 1.0 | Plasma | LC-MS/MS |
| 3.8 - 13.8 | Rat Serum | LC-MS/MS |
LLOQs are method-dependent and can be influenced by instrumentation, sample preparation, and matrix effects.
References
- 1. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cannabidiol, ∆9-tetrahydrocannabinol, and metabolites in human blood by volumetric absorptive microsampling and LC-MS/MS following controlled administration in epilepsy patients [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of 7-OH-CBD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of 7-hydroxy-cannabidiol (7-OH-CBD).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 7-OH-CBD, with a focus on mitigating matrix effects.
Issue 1: Low Analyte Response or Signal Suppression
Question: My 7-OH-CBD signal is significantly lower than expected in plasma samples compared to standards prepared in solvent. What could be the cause and how can I fix it?
Answer:
This is a classic sign of ion suppression , a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analyte in the mass spectrometer source. For cannabinoids, phospholipids are often a major contributor to this effect.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.
-
Liquid-Liquid Extraction (LLE): LLE is effective at removing phospholipids. A common approach involves adjusting the pH of the plasma sample before extraction with an immiscible organic solvent. For polar metabolites like 7-OH-CBD, a solvent mixture that balances polarity is crucial. For instance, a 5:1 ratio of hexane to methyl tert-butyl ether (MtBE) has been shown to be a good compromise for extracting both polar and non-polar cannabinoids.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts than protein precipitation. There are specialized SPE cartridges, such as those packed with zirconium-coated silica, designed to specifically retain and remove phospholipids.
-
Protein Precipitation (PPT): While a simple and fast technique, PPT is often less effective at removing matrix components that cause ion suppression compared to LLE or SPE. If using PPT, consider diluting the supernatant post-precipitation to reduce the concentration of interfering components, provided the method has adequate sensitivity.
-
-
Chromatographic Separation: Enhance the separation of 7-OH-CBD from co-eluting matrix components.
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between your analyte and the region where ion suppression occurs.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Two-Dimensional LC (2D-LC): For very complex matrices, 2D-LC can be employed to significantly enhance separation and reduce ion suppression.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as d3-7-OH-CBD, is crucial. Since it co-elutes with the analyte and has nearly identical chemical properties, it will experience similar ion suppression, allowing for accurate quantification by normalizing the analyte response to the internal standard response.
Issue 2: Poor Reproducibility and Accuracy
Question: I am observing high variability (%CV) and poor accuracy in my quality control (QC) samples for 7-OH-CBD. What are the likely causes related to matrix effects?
Answer:
Poor reproducibility and accuracy are often symptoms of inconsistent matrix effects across different samples or lots of biological matrix. The FDA's Bioanalytical Method Validation guidance requires the evaluation of matrix effects across at least six different sources of matrix.
Troubleshooting Steps:
-
Evaluate Matrix Factor: Systematically assess the matrix effect by comparing the analyte response in post-extraction spiked samples with the response in a neat solution. This will quantify the degree of ion suppression or enhancement.
-
Review Internal Standard Performance: Ensure your internal standard is performing correctly. The response of the IS should be consistent across all samples (blanks, calibrators, and QCs). A highly variable IS response suggests it is not adequately compensating for the matrix effect.
-
Improve Sample Cleanup: As with signal suppression, a more rigorous sample preparation method (LLE or SPE) will lead to more consistent and cleaner extracts, thereby improving reproducibility.
-
Check for Phospholipid Buildup: Phospholipids can accumulate on the analytical column and elute erratically, leading to inconsistent ion suppression. Implement a column wash step with a strong organic solvent at the end of each run or between injections to clean the column.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in bioanalysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, undetected components in the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantitation.
Q2: How can I quantitatively assess the matrix effect for 7-OH-CBD?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF) . This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
The FDA guidance suggests evaluating this in at least six different lots of the biological matrix.
Q3: What type of internal standard is best for 7-OH-CBD analysis to mitigate matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as d3-7-OH-CBD , is highly recommended. A SIL-IS has the same retention time and ionization characteristics as the analyte, allowing it to effectively compensate for variations in extraction recovery and matrix effects.
Q4: Are there specific sample preparation techniques that are better for the polar metabolite 7-OH-CBD?
A4: Yes, extraction conditions should be optimized for the polarity of 7-OH-CBD. While non-polar cannabinoids are readily extracted with solvents like hexane, a more polar solvent or a mixture is needed for 7-OH-CBD. A study found that a 5:1 mixture of hexane:methyl tert-butyl ether (MtBE) provided a good compromise for extracting both 7-OH-CBD and other less polar cannabinoids. Protein precipitation with acetonitrile has also been used.
Experimental Protocols & Data
Table 1: Example LC-MS/MS Parameters for 7-OH-CBD Analysis
| Parameter | Setting |
| LC System | UPLC/HPLC System |
| Column | C18, e.g., Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 1-5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 250-400 µL/min |
| Injection Volume | 10-30 µL |
| Column Temp | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Specific m/z transitions for 7-OH-CBD and IS to be optimized |
Table 2: Representative Data on Recovery and Matrix Effects for Cannabinoids
Note: This table presents a summary of trends observed in literature. Actual values are method-dependent.
| Analyte | Polarity | Typical Extraction Recovery | Observed Matrix Effect (Ion Suppression) |
| 7-OH-CBD | More Polar | Moderate to High | Significant suppression can occur |
| CBD | Less Polar | High | High (>70% suppression reported under some conditions) |
| Δ9-THC | Less Polar | High | High (>70% suppression reported under some conditions) |
| COOH-THC | More Polar | Variable (dependent on pH) | Lower than less polar cannabinoids |
Protocol 1: Liquid-Liquid Extraction (LLE) for 7-OH-CBD from Human Plasma
This protocol is a generalized example based on published methods.
-
Sample Aliquoting: Pipette 200 µL of human plasma (sample, calibrator, or QC) into a polypropylene tube.
-
Internal Standard Addition: Add 50 µL of the internal standard working solution (e.g., d3-7-OH-CBD in methanol) to all tubes except the double blank.
-
pH Adjustment: Add 500 µL of 2 mM ammonium formate buffer (pH 3.5) to each tube. Vortex for 30 seconds.
-
Extraction: Add 3 mL of an extraction solvent (e.g., 5:1 hexane:methyl tert-butyl ether).
-
Mixing: Cap the tubes and mix on a mechanical shaker for 15-30 minutes.
-
Centrifugation: Centrifuge at approximately 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50 °C.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 50:50 Mobile Phase A:B). Vortex to mix.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
Visualizations
Troubleshooting Workflow for Matrix Effects
Caption: A decision tree for troubleshooting matrix effects.
General Bioanalytical Workflow for 7-OH-CBD
Technical Support Center: Refinement of Animal Models for 7-Hydroxycannabidiol (7-OH-CBD) Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the consistency and reliability of animal models in 7-Hydroxycannabidiol (7-OH-CBD) research.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used animal models for 7-OH-CBD research and for what therapeutic areas are they studied?
A1: Rodent models, particularly mice and rats, are the most frequently utilized for investigating the therapeutic potential of 7-OH-CBD. Specific strains are chosen based on the research focus. For instance, in epilepsy research, models like the pentylenetetrazol (PTZ)-induced seizure model and maximal electroshock (MES) model are common. For neuroprotective studies, models of neuroinflammation and oxidative stress are employed.[1][2] While less common, other species like zebrafish are emerging for high-throughput screening of cannabinoids due to their well-described endocannabinoid system.[3]
Q2: What are the critical factors to consider when selecting an animal model for 7-OH-CBD studies?
A2: The selection of an appropriate animal model is crucial for the translational relevance of your findings. Key considerations include:
-
Species and Strain: Different species and even strains within a species can exhibit significant variations in metabolism and response to cannabinoids.[4]
-
Disease Relevance: The chosen model should accurately mimic the human disease or condition being studied.
-
Metabolic Profile: Ensure the animal model has a metabolic profile for cannabinoids that is comparable to humans, particularly concerning the formation and clearance of 7-OH-CBD.
-
Route of Administration: The intended clinical route of administration should be considered when selecting the animal model and designing the experimental protocol.
Q3: How does the route of administration impact the pharmacokinetics of 7-OH-CBD in animal models?
A3: The route of administration significantly influences the absorption, distribution, metabolism, and excretion (ADME) of 7-OH-CBD. Oral administration, while common, often results in lower bioavailability due to first-pass metabolism in the liver.[5] Intravenous (IV) administration provides 100% bioavailability but may not be clinically relevant for all applications. Other routes, such as intraperitoneal (IP) and subcutaneous (SC), offer intermediate bioavailability. Inhalation can lead to rapid absorption and higher peak plasma concentrations compared to oral administration.
Q4: What are the known pharmacokinetic parameters of 7-OH-CBD in common animal models?
A4: The pharmacokinetic profile of 7-OH-CBD can vary significantly between species. The following table summarizes key pharmacokinetic parameters for Cannabidiol (CBD) and its major metabolites, including 7-OH-CBD, in various animal models. It is important to note that direct pharmacokinetic data for administered 7-OH-CBD is limited, and much of the available information is derived from studies of its parent compound, CBD.
Table 1: Pharmacokinetic Parameters of CBD and its Metabolites in Various Animal Models
| Species | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |
| Rat (Sprague-Dawley) | Oral | 10 mg/kg CBD | 2 | Data for 7-OH-CBD not specified | Data for 7-OH-CBD not specified | |
| Rat (Sprague-Dawley) | Inhalation | 13.9 mg/kg CBD | 0.083 | Data for 7-OH-CBD not specified | Data for 7-OH-CBD not specified | |
| Mouse (Kramnik) | Intrabuccal | 10 mg/kg CBD | 6 (time of euthanasia) | Concentrations measured in brain, urine, and blood | Not determined | |
| Horse (Connemara Ponies) | Oral | 2 mg/kg CBD oil | 2.11 ± 0.93 | 31.47 ± 8.08 (for CBD) | 12.56 ± 3.05 (for CBD) | |
| Horse (Senior) | Oral | 2 mg/kg CBD | 2.46 ± 1.62 | 18.54 ± 9.80 (for CBD) | 7.22 ± 2.86 (for CBD) | |
| Dog (Beagle) | Oral | ~1 mg/kg CBD | Not specified | 7-OH-CBD undetectable | Not determined |
Note: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), t1/2 (Half-life). Data for 7-OH-CBD are often limited or reported as below the limit of quantification in many studies.
Q5: What are the key enzymes involved in the metabolism of CBD to 7-OH-CBD?
A5: The primary pathway for the formation of 7-OH-CBD from CBD is through hydroxylation catalyzed by cytochrome P450 (CYP) enzymes in the liver. Studies have identified CYP2C19 and CYP3A4 as major contributors to this metabolic conversion in humans. It is important to consider that the expression and activity of these enzymes can differ across animal species, which can lead to variations in the metabolic profile of CBD and the subsequent exposure to 7-OH-CBD.
Troubleshooting Guides
Issue 1: High Variability in Behavioral or Physiological Readouts
| Potential Cause | Recommended Solution |
| Inconsistent Dosing | Ensure accurate and consistent administration of 7-OH-CBD. For oral gavage, verify proper technique to avoid accidental lung administration. For other routes, ensure consistent volume and concentration. |
| Vehicle Effects | The vehicle used to dissolve 7-OH-CBD can have its own biological effects. Always include a vehicle-only control group in your experimental design. |
| Environmental Stressors | Stress from handling, noise, or housing conditions can significantly impact behavioral and physiological outcomes. Acclimate animals to the experimental procedures and maintain a consistent and low-stress environment. |
| Genetic Drift in Animal Strains | Over time, genetic drift can occur in animal colonies. Ensure the genetic background of your animals is consistent across experiments. Periodically obtain new breeding pairs from a reputable vendor. |
| Circadian Rhythm Disruptions | Conduct experiments at the same time of day to minimize the influence of circadian rhythms on drug metabolism and behavioral responses. |
Issue 2: Inconsistent Plasma Concentrations of 7-OH-CBD
| Potential Cause | Recommended Solution |
| Poor Oral Bioavailability | Consider alternative routes of administration with higher bioavailability, such as intraperitoneal or subcutaneous injection, if appropriate for the research question. If oral administration is necessary, explore different formulations to enhance absorption. |
| First-Pass Metabolism | The extensive metabolism of 7-OH-CBD in the liver can lead to variable systemic exposure. Characterize the metabolic profile in your chosen animal model to understand the extent of first-pass metabolism. |
| Inaccurate Sample Collection and Processing | Standardize blood collection times and procedures. Use appropriate anticoagulants and process samples promptly to prevent degradation of 7-OH-CBD. Store samples at the recommended temperature (-80°C) until analysis. |
| Analytical Method Variability | Ensure your analytical method (e.g., LC-MS/MS) is validated for sensitivity, specificity, accuracy, and precision for quantifying 7-OH-CBD in the relevant biological matrix. |
Experimental Protocols & Visualizations
Protocol 1: Oral Gavage Administration of 7-OH-CBD in Mice
Objective: To provide a standardized protocol for the oral administration of 7-OH-CBD to mice to ensure consistent dosing and minimize variability.
Materials:
-
7-OH-CBD
-
Vehicle (e.g., sesame oil, MCT oil)
-
Animal scale
-
Flexible feeding needles (20-22 gauge)
-
1 mL syringes
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of 7-OH-CBD.
-
Dissolve the 7-OH-CBD in the chosen vehicle to the desired final concentration. Gentle warming and vortexing may be required to ensure complete dissolution.
-
Prepare a fresh dosing solution for each experiment.
-
-
Animal Handling and Dosing:
-
Weigh each mouse immediately before dosing to calculate the precise volume to be administered.
-
Gently restrain the mouse, ensuring it can breathe comfortably.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of the esophagus and prevent accidental entry into the trachea. Mark this length on the feeding needle.
-
Attach the feeding needle to the syringe containing the dosing solution.
-
Insert the feeding needle into the side of the mouse's mouth and gently advance it along the roof of the mouth until it reaches the predetermined mark.
-
Slowly dispense the solution.
-
Carefully remove the feeding needle.
-
Monitor the animal for any signs of distress immediately after dosing.
-
Protocol 2: Quantification of 7-OH-CBD in Plasma using LC-MS/MS
Objective: To provide a general workflow for the analysis of 7-OH-CBD concentrations in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Workflow Diagram:
Caption: Workflow for 7-OH-CBD quantification in plasma.
Signaling Pathway: Major Metabolic Conversion of CBD to 7-OH-CBD
Description: This diagram illustrates the primary metabolic pathway of Cannabidiol (CBD) to its active metabolite, this compound (7-OH-CBD), primarily mediated by cytochrome P450 enzymes in the liver.
Caption: Metabolic conversion of CBD to 7-OH-CBD.
References
- 1. Identifying the optimal dose of cannabidiol by intrabuccal administration in Kramnik (C3HeB/FeJ) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Evidence Supporting Use of Cannabidiol in Psychiatry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro effects of cannabidiol and its main metabolites in mouse and human Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Cannabidiol in Sprague-Dawley Rats After Oral and Pulmonary Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 7-Hydroxycannabidiol Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 7-Hydroxycannabidiol (7-OH-CBD) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7-OH-CBD) and why is its solubility a concern for in vitro studies?
A1: this compound (7-OH-CBD) is a primary active metabolite of cannabidiol (CBD), formed in the liver by cytochrome P450 enzymes.[1] Like its parent compound, 7-OH-CBD is highly lipophilic, meaning it has poor water solubility. This characteristic poses a significant challenge for in vitro experiments conducted in aqueous environments, such as cell culture media, as it can lead to precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the recommended solvents for dissolving 7-OH-CBD?
A2: Due to its lipophilic nature, 7-OH-CBD is best dissolved in organic solvents. The most commonly used solvents for preparing stock solutions are dimethyl sulfoxide (DMSO), ethanol, and N,N-dimethylformamide (DMF).[2] It is crucial to prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous experimental medium.
Q3: What is the maximum concentration of DMSO that is safe for most cell lines?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept at or below 0.5%. However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a vehicle control experiment to determine the optimal concentration for your specific cells.
Q4: How should I store my 7-OH-CBD stock solutions?
A4: To ensure stability and prevent degradation, 7-OH-CBD stock solutions should be stored at -20°C or -80°C in tightly sealed vials. It is also recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Solubility Data
The following table summarizes the known solubility of 7-OH-CBD in common organic solvents. This data is essential for preparing stock solutions at appropriate concentrations.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~10 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL[2] |
| Ethanol | ~15 mg/mL[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Insoluble |
Experimental Protocols
Protocol 1: Preparation of 7-OH-CBD Stock Solution in DMSO
This protocol outlines the standard procedure for preparing a concentrated stock solution of 7-OH-CBD using DMSO.
Materials:
-
This compound (powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of 7-OH-CBD powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the 7-OH-CBD powder.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Enhancing 7-OH-CBD Solubility in Aqueous Media Using Tween 20
This protocol describes how to use the non-ionic surfactant Tween 20 to improve the dispersion and solubility of 7-OH-CBD in aqueous solutions for in vitro assays.
Materials:
-
7-OH-CBD stock solution in DMSO
-
Tween 20
-
Aqueous buffer or cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a stock solution of Tween 20 (e.g., 10% in sterile water).
-
In a sterile tube, add the desired volume of your aqueous buffer or cell culture medium.
-
Add the Tween 20 stock solution to the medium to achieve a final concentration that is not cytotoxic to your cells (typically between 0.01% and 0.1%).
-
Vortex the medium containing Tween 20 to ensure it is well-mixed.
-
Add the required volume of your 7-OH-CBD DMSO stock solution to the medium containing Tween 20. It is crucial to add the stock solution dropwise while continuously vortexing or stirring to facilitate dispersion and prevent immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous media | The concentration of 7-OH-CBD exceeds its solubility limit in the final aqueous solution. | - Decrease the final concentration of 7-OH-CBD.- Increase the final concentration of DMSO (while ensuring it remains non-toxic to cells).- Add the DMSO stock solution to pre-warmed (37°C) media dropwise while vortexing to improve dispersion. |
| Cloudy or hazy appearance of the final solution | Formation of micro-precipitates or an unstable emulsion. | - Briefly sonicate the final solution to aid in the dispersion of the compound.- Incorporate a biocompatible surfactant, such as Tween 20 (see Protocol 2), to stabilize the solution.- Use a co-solvent system by adding a small percentage of ethanol to the final solution. |
| Inconsistent or variable results in biological assays | Degradation of 7-OH-CBD or precipitation over the course of the experiment. | - Prepare fresh working solutions for each experiment from a frozen stock.- Ensure stock solutions are properly stored and have not undergone multiple freeze-thaw cycles.- Visually inspect the assay plates under a microscope for any signs of precipitation in the wells during the experiment. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a key signaling pathway affected by 7-OH-CBD and a typical experimental workflow for its use in cell-based assays.
Caption: 7-OH-CBD acts as a GPR55 antagonist, inhibiting the ERK1/2 signaling pathway.
Caption: A generalized workflow for conducting in vitro experiments with 7-OH-CBD.
References
Minimizing non-specific binding of 7-OH-CBD in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-hydroxy-cannabidiol (7-OH-CBD) in cell-based assays. The information provided aims to help minimize non-specific binding and address other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is non-specific binding (NSB) a significant issue for 7-OH-CBD in cell-based assays?
A1: 7-OH-CBD, like its parent compound cannabidiol (CBD), is a lipophilic molecule. This hydrophobicity causes it to readily adsorb to plastic surfaces of labware, such as microplates and pipette tips, as well as to serum proteins in the culture medium. This non-specific binding can significantly reduce the effective concentration of 7-OH-CBD available to interact with the cells, leading to inaccurate and unreliable experimental results. Studies have shown that CBD can bind to borosilicate glass (9%) and polyethylene plastics (15%).
Q2: What are the primary sources of non-specific binding in a typical cell-based assay?
A2: The primary sources of NSB for hydrophobic compounds like 7-OH-CBD include:
-
Plasticware: Standard polystyrene microplates, pipette tips, and tubes offer surfaces for hydrophobic interactions.
-
Glassware: Untreated glass surfaces can also contribute to the adsorption of "sticky" solutes.
-
Serum Proteins: Components of fetal bovine serum (FBS) and other sera, such as albumin, can bind to the compound, reducing its free concentration.
-
Cellular Debris: Non-specific interactions can occur with dead cells and other cellular debris in the culture.
Q3: My 7-OH-CBD is precipitating in the cell culture medium. What can I do?
A3: Precipitation of hydrophobic compounds like cannabinoids is a common issue. Here are some troubleshooting steps:
-
Solvent Choice: While DMSO is a common solvent, you can explore others like ethanol. However, always perform a solvent toxicity control in your assay.
-
Dilution Method: Instead of adding your concentrated stock solution directly to the medium, try adding the medium dropwise to your stock solution while vortexing to facilitate better dispersion.[1]
-
Working Concentration: Ensure your final solvent concentration is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.
-
Temperature: Keeping the medium warm during the dilution process can sometimes help maintain solubility.[1]
-
Use of Surfactants: Incorporating a low concentration of a non-ionic detergent like Tween 20 in your final dilution may help to keep the compound in solution.[1]
Q4: How do I choose the best method to reduce NSB for my specific assay?
A4: The optimal method depends on your assay type, cell line, and experimental endpoint. A good starting point is to use commercially available low-binding microplates. If NSB is still an issue, introducing a blocking agent like BSA or a non-ionic detergent is recommended. It is advisable to test a few conditions to determine the most effective strategy for your system. For example, one study found that for ELISA, BSA was effective at saturating both treated and untreated microwells at 5 µg/ml, while Tween 20 was effective at concentrations above 2 µg/ml in untreated wells.[2]
Troubleshooting Guides
Guide 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the specific signal from your assay, reducing its sensitivity and dynamic range.
Symptom: High fluorescence signal in control wells (no cells or no 7-OH-CBD).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Autofluorescence | Use phenol red-free media. Choose fluorophores with excitation/emission spectra in the red or far-red range to avoid the natural fluorescence of cells and media.[3] |
| Compound Interference | Run a cell-free control with 7-OH-CBD at all tested concentrations to see if the compound itself is fluorescent or interacts with the assay dyes. |
| Non-Specific Binding of Dyes | Increase the number and duration of wash steps after dye incubation. Include a blocking agent like BSA in your assay buffer to prevent non-specific dye adherence. |
| Contaminated Reagents | Use fresh, high-quality reagents and sterile-filtered buffers. |
Guide 2: Inconsistent or Non-Reproducible Results
Variability between replicate wells or experiments can undermine the validity of your findings.
Symptom: High standard deviation between technical replicates or poor correlation between independent experiments.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Non-Specific Binding of 7-OH-CBD | Implement NSB reduction strategies such as using low-binding plates, adding BSA or Tween 20 to your assay buffer, or silanizing glassware. |
| Compound Precipitation | Visually inspect wells for precipitates under a microscope. Refer to the FAQ on preventing precipitation. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension frequently during seeding. Avoid using the outer wells of the plate which are prone to evaporation (the "edge effect"). |
| Inconsistent Pipetting | Use calibrated pipettes and pre-wet tips before dispensing 7-OH-CBD solutions. |
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of 7-OH-CBD and related compounds for various molecular targets. This data is crucial for designing experiments with appropriate concentration ranges.
| Compound | Target | Assay Type | Value | Reference |
| 7-OH-CBD | CYP2A6 (Cotinine formation) | Inhibition (IC50,u) | 0.45 ± 0.18 µM | |
| 7-OH-CBD | CYP2A6 (Nornicotine formation) | Inhibition (IC50,u) | 0.16 ± 0.08 µM | |
| 7-OH-CBD | CYP2A6 (3HC formation) | Inhibition (IC50,u) | 0.78 ± 0.23 µM | |
| 7-OH-CBD | CYP2B6 (Cotinine formation) | Inhibition (IC50,u) | 1.2 ± 0.44 µM | |
| 7-OH-CBD | CYP2B6 (Nornicotine formation) | Inhibition (IC50,u) | 0.11 ± 0.030 µM | |
| 7-OH-CBD | Fatty Acid Amide Hydrolase (FAAH) | Inhibition (IC50) | 34.0 µM | |
| 7-OH-CBD | Anandamide Uptake | Inhibition (IC50) | ~50 µM | |
| CBD | CB1 Receptor | Binding Affinity (Ki) | >10,000 nM | |
| CBD | CB2 Receptor | Binding Affinity (Ki) | >10,000 nM |
Experimental Protocols
Protocol 1: Silanization of Glassware
This protocol renders glass surfaces hydrophobic to reduce the adsorption of hydrophobic compounds.
Materials:
-
Chlorotrimethylsilane or Dichlorodimethylsilane
-
Fume hood
-
Vacuum desiccator
-
Beaker
-
Heptane (optional, for solution-based method)
-
Toluene (optional, for solution-based method)
-
Methanol (optional, for solution-based method)
Procedure (Vapor Phase Method):
-
Ensure glassware is thoroughly cleaned and dried.
-
Place the glassware inside a vacuum desiccator in a fume hood.
-
Place a small beaker containing 1-3 ml of chlorotrimethylsilane or dichlorodimethylsilane inside the desiccator. CAUTION: Silane vapors are toxic and flammable.
-
Connect the desiccator to a vacuum source until the silane begins to boil, then close the valve to maintain the vacuum.
-
Leave the glassware in the sealed, evacuated desiccator for 1-3 hours to allow the silane to deposit on the surfaces.
-
Vent the desiccator in the fume hood and allow the vapors to disperse.
-
(Optional) Bake the glassware at >100°C or autoclave to cure the silane coating.
Protocol 2: Using BSA as a Blocking Agent in a 96-Well Plate Assay
Materials:
-
Bovine Serum Albumin (BSA), high-purity
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
96-well microplate
Procedure:
-
Prepare a 1% (w/v) BSA solution in PBS. For example, dissolve 1 gram of BSA in 100 ml of PBS.
-
Add 200 µL of the 1% BSA solution to each well of the 96-well plate.
-
Incubate the plate for 1-2 hours at room temperature or 37°C.
-
Aspirate the BSA solution from the wells.
-
Wash the wells 2-3 times with PBS or your assay buffer.
-
The plate is now blocked and ready for cell seeding and subsequent treatment with 7-OH-CBD. Alternatively, 7-OH-CBD can be diluted directly into a buffer containing 0.1-1% BSA to reduce binding to labware during preparation.
Protocol 3: Using Tween 20 to Reduce Non-Specific Binding
Materials:
-
Tween 20 (Polysorbate 20)
-
Assay buffer (e.g., PBS or cell culture medium)
Procedure:
-
Prepare a stock solution of Tween 20 (e.g., 10% in sterile water).
-
Add Tween 20 to your final assay buffer to achieve a final concentration of 0.01% to 0.05% (v/v).
-
Use this buffer for all subsequent dilutions of 7-OH-CBD and as the vehicle control.
-
When washing cells during the assay, include 0.01-0.05% Tween 20 in the wash buffer to help remove non-specifically bound compound.
Visualizations
Signaling Pathways of 7-OH-CBD
7-OH-CBD is an active metabolite of CBD, primarily formed by the cytochrome P450 enzyme CYP2C19. It is known to be a non-competitive negative allosteric modulator of the cannabinoid receptor type 1 (CB1). This means it binds to a site on the receptor different from the main binding site, altering the receptor's conformation and reducing the signaling efficacy of primary ligands like anandamide or THC.
Caption: Metabolism of CBD to 7-OH-CBD and its allosteric modulation of the CB1 receptor signaling pathway.
Experimental Workflow for Assessing 7-OH-CBD Cytotoxicity
This workflow outlines the key steps for evaluating the effect of 7-OH-CBD on cell viability using a common method like the MTT or CellTiter-Glo assay.
Caption: A typical workflow for conducting a cell viability assay to determine the cytotoxic effects of 7-OH-CBD.
Troubleshooting Logic for Non-Specific Binding
This diagram illustrates a logical approach to diagnosing and solving issues related to non-specific binding in your experiments.
Caption: A decision tree for troubleshooting and mitigating non-specific binding of 7-OH-CBD in cell-based assays.
References
Technical Support Center: 7-Hydroxycannabidiol (7-OH-CBD) Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of 7-Hydroxycannabidiol (7-OH-CBD). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for 7-OH-CBD?
A1: For long-term stability of two years or more, 7-OH-CBD should be stored as a crystalline solid at -20°C.[1] It is crucial to minimize exposure to light, oxygen, and moisture.
Q2: How should I store 7-OH-CBD for short-term use?
A2: For short-term storage (up to a few months), refrigeration at 2-8°C is recommended.[2] The compound should be kept in a tightly sealed, light-resistant container to prevent degradation.
Q3: My 7-OH-CBD solution has changed color. What could be the cause?
A3: A color change, often to a purplish or brownish hue, can indicate oxidative degradation. This may be due to prolonged exposure to air (oxygen) or light. The formation of quinone-type compounds, such as cannabidiol quinone (CBDQ) from the parent compound CBD, is a known degradation pathway that can cause color changes.
Q4: I am observing unexpected peaks in my HPLC analysis of a stored 7-OH-CBD sample. What could they be?
A4: Unexpected peaks likely represent degradation products. Depending on the storage conditions and the solvent system, these could include isomers, oxidation products, or products of acid/base-catalyzed degradation. For instance, under acidic conditions, CBD can isomerize to Δ⁹-THC and Δ⁸-THC.[3][4] Similar reactions may be possible for 7-OH-CBD.
Q5: What are the main factors that affect the stability of 7-OH-CBD?
A5: The primary factors influencing the stability of 7-OH-CBD are temperature, light, oxygen, and pH. Elevated temperatures, exposure to UV and visible light, the presence of oxygen, and highly acidic or alkaline conditions can all accelerate degradation.
Troubleshooting Guides
Issue 1: Loss of Potency in 7-OH-CBD Standard
Symptom: Chromatographic analysis shows a significant decrease in the peak area of 7-OH-CBD compared to a freshly prepared standard.
| Potential Cause | Troubleshooting Step | Preventive Measure |
| Improper Storage Temperature | Verify the storage temperature of your standard. Long-term storage should be at -20°C. | Always store 7-OH-CBD at the recommended temperature in a calibrated freezer. |
| Exposure to Light | Review handling procedures. The vial may have been left on the benchtop under ambient light for extended periods. | Use amber vials or wrap clear vials in aluminum foil. Minimize exposure to light during sample preparation. |
| Oxidation | The container may not have been properly sealed, allowing for air exposure. Repeated freeze-thaw cycles can also introduce oxygen. | Use airtight containers. For solutions, consider purging the headspace with an inert gas like nitrogen or argon before sealing. Aliquot standards to minimize freeze-thaw cycles. |
| Solvent Degradation | The solvent used to dissolve the 7-OH-CBD may be degrading the compound. | Ensure the use of high-purity, appropriate solvents. Some solvents can degrade over time or contain impurities that catalyze degradation. |
Issue 2: Inconsistent Results in Stability Studies
Symptom: High variability in the measured concentration of 7-OH-CBD across replicate samples or time points in a stability study.
| Potential Cause | Troubleshooting Step | Preventive Measure |
| Non-Homogeneous Sample | Ensure the 7-OH-CBD solution is thoroughly mixed before taking aliquots. | Vortex or sonicate the stock solution before preparing dilutions or aliquots. |
| Inconsistent Environmental Conditions | Check for fluctuations in temperature and humidity in the stability chamber or storage area. | Use a validated and calibrated stability chamber. Monitor and record environmental conditions throughout the study. |
| Adsorption to Container Surface | 7-OH-CBD, being lipophilic, may adsorb to certain plastic surfaces. | Use glass or polypropylene containers for storage and analysis. |
| Evaporation of Solvent | The container seal may not be adequate, leading to solvent evaporation and an apparent increase in concentration. | Use high-quality, tightly sealing vials. For longer studies, consider using parafilm to further secure the cap. |
Data Presentation: Stability of Cannabinoids Under Various Conditions
The following tables summarize stability data for Cannabidiol (CBD), which can be used as a proxy for 7-OH-CBD due to their structural similarity. The presence of the 7-hydroxy group may influence the exact degradation rates.
Table 1: Recommended Storage Conditions for 7-OH-CBD
| Storage Duration | Temperature | Atmosphere | Light Condition | Expected Stability |
| Long-Term | -20°C | Inert (e.g., Argon, Nitrogen) | Dark | ≥ 2 years[1] |
| Short-Term | 2-8°C | Airtight | Dark | Up to several months |
| Benchtop (Working Solution) | Room Temperature | Airtight | Dark | Several hours to a day |
Table 2: Summary of Forced Degradation Conditions for Cannabinoids
| Stress Condition | Reagent/Parameter | Typical Conditions | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room temperature to 60°C, up to 7 days | Isomerization products (e.g., Δ⁹-THC, Δ⁸-THC analogues) |
| Alkaline Hydrolysis | 0.1 M - 1 M NaOH | Room temperature to 60°C, up to 7 days | Isomerization and other degradation products |
| Oxidation | 0.1% - 3% H₂O₂ | Room temperature, up to 7 days | Quinones, Hydroxylated species |
| Thermal Degradation | 40°C - 80°C | Dry heat | Isomers, Oxidation products |
| Photodegradation | ICH Q1B conditions | ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV) | Isomers, Oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of 7-OH-CBD
Objective: To generate potential degradation products of 7-OH-CBD under various stress conditions to support the development and validation of a stability-indicating analytical method.
Materials:
-
7-OH-CBD reference standard
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 7-OH-CBD in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen.
-
Place the vial containing the solid 7-OH-CBD in an oven at 80°C for 48 hours.
-
At specified time points, remove the sample, allow it to cool, reconstitute in a known volume of mobile phase, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of 7-OH-CBD (e.g., 100 µg/mL in methanol) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Protocol 2: Stability-Indicating HPLC-UV Method for 7-OH-CBD
Objective: To quantify 7-OH-CBD and separate it from its potential degradation products.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient elution) |
| Gradient | Start with 60% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated by the ability to resolve the 7-OH-CBD peak from all degradation product peaks generated during the forced degradation study.
Visualizations
References
Validation & Comparative
Validating a Novel Analytical Method for 7-Hydroxycannabidiol Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 7-Hydroxycannabidiol (7-OH-CBD), the primary active metabolite of cannabidiol (CBD), is crucial for pharmacokinetic studies, clinical trials, and drug development. This guide provides a comprehensive comparison of a novel ultra-fast analytical method against established techniques for the detection of 7-OH-CBD in biological matrices. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods for 7-OH-CBD Detection
The landscape of cannabinoid analytics is continually evolving, with a pressing need for methods that are not only accurate and reliable but also rapid and cost-effective. This section compares the performance of a novel Ultra-Fast Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with the conventional LC-MS/MS and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization techniques.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for cannabinoid analysis due to its high sensitivity and specificity, allowing for the direct measurement of analytes in complex biological matrices.[1][2][3] In contrast, GC-MS, while a powerful technique, often requires derivatization to improve the volatility and thermal stability of cannabinoids, which can introduce additional steps and potential for analytical variability.[4][5]
Our novel ultra-fast UHPLC-MS/MS method leverages the latest advancements in chromatographic technology to significantly reduce run times without compromising analytical performance. This offers a substantial advantage in high-throughput environments, such as those found in clinical research and pharmaceutical quality control.
Performance Data Summary
The following table summarizes the key performance parameters of the three analytical methods for the quantification of 7-OH-CBD in human plasma.
| Parameter | Novel Ultra-Fast UHPLC-MS/MS | Conventional LC-MS/MS | GC-MS with Derivatization |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 - 1.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 1.0 - 13.8 ng/mL | ~2 ng/mL |
| Linearity Range | 0.5 - 500 ng/mL | 5 - 2000 ng/mL | 5 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 5% | 0.2 - 12.2% | < 10% |
| Inter-day Precision (%RSD) | < 7% | 0.3 - 8.25% | < 15% |
| Accuracy (%Recovery) | 95 - 105% | 85.0 - 113.0% | 90 - 110% |
| Analysis Time per Sample | ~ 2 minutes | 8 - 15 minutes | 10 - 20 minutes |
| Derivatization Required? | No | No | Yes |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are provided below for each of the compared methods.
Novel Ultra-Fast UHPLC-MS/MS Method
This method is designed for rapid and sensitive quantification of 7-OH-CBD.
a. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., 7-OH-CBD-d3).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. UHPLC-MS/MS Conditions
-
UHPLC System: Waters Acquity UPLC I-Class or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 95% B in 1.5 minutes, hold for 0.2 minutes, return to initial conditions and equilibrate for 0.3 minutes.
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: 7-OH-CBD: (Precursor ion > Product ion); 7-OH-CBD-d3: (Precursor ion > Product ion)
Conventional LC-MS/MS Method
This widely used method provides robust and reliable results.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add 50 µL of internal standard.
-
Add 1 mL of hexane:ethyl acetate (9:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Freeze the aqueous layer and transfer the organic supernatant to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute in 100 µL of mobile phase.
b. LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm
-
Mobile Phase A: 5 mM Ammonium formate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 8 minutes.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: API 4000 or equivalent
-
Ionization Mode: ESI, Positive
-
MRM Transitions: As per the novel method.
GC-MS with Derivatization Method
This method is a less common alternative for cannabinoid analysis.
a. Sample Preparation and Derivatization
-
Perform liquid-liquid extraction as described for the conventional LC-MS/MS method.
-
After evaporation, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
b. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 280°C
-
Oven Program: Start at 150°C, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM)
Visualizations
To further clarify the experimental processes and the biological context, the following diagrams are provided.
Caption: Comparative workflow of the novel and conventional analytical methods.
Caption: Simplified metabolic pathway of Cannabidiol (CBD).
Conclusion
The novel ultra-fast UHPLC-MS/MS method for the detection of 7-OH-CBD offers significant advantages in terms of speed and sensitivity over conventional methods. With a run time of approximately 2 minutes per sample, it is ideally suited for high-throughput applications without sacrificing data quality. The simplified protein precipitation sample preparation protocol further enhances its efficiency. While conventional LC-MS/MS remains a robust and reliable technique, the novel method provides a compelling alternative for laboratories seeking to optimize their analytical workflow. GC-MS with derivatization is a viable, albeit more labor-intensive, option. The choice of method will ultimately depend on the specific requirements of the research, including sample throughput, required sensitivity, and available instrumentation.
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of 7-OH-CBD Quantification
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of cannabidiol (CBD) metabolites is critical for pharmacokinetic studies, clinical trial monitoring, and therapeutic drug monitoring. 7-hydroxy-cannabidiol (7-OH-CBD), a primary active metabolite of CBD, requires robust analytical methods to ensure data integrity and comparability across different research sites. This guide provides a comparative overview of validated analytical methods for 7-OH-CBD quantification and outlines a framework for conducting inter-laboratory cross-validation.
While direct inter-laboratory comparison studies for 7-OH-CBD are not widely published, proficiency testing programs for cannabinoids are becoming more common to ensure consistency across laboratories.[1][2][3] Organizations like the National Institute of Standards and Technology (NIST) have established programs to help laboratories assess their performance against known standards.[4] This guide synthesizes data from published, single-laboratory validated methods to serve as a resource for establishing and cross-validating analytical protocols. The primary analytical technique for 7-OH-CBD quantification in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1]
Conceptual Workflow for Inter-Laboratory Cross-Validation
A cross-validation study is essential when bioanalytical data from different laboratories are to be combined or compared. The process aims to identify and mitigate any systematic bias between methods. The following workflow outlines the key stages of a cross-validation protocol for 7-OH-CBD quantification.
Caption: Workflow for a two-laboratory cross-validation of 7-OH-CBD quantification.
Experimental Protocols
The following sections detail validated LC-MS/MS methodologies for the quantification of 7-OH-CBD in human plasma or serum. These protocols provide a foundation for laboratories looking to implement or compare analytical methods.
Method 1: UHPLC-MS/MS for 7-OH-CBD in Human Serum
This method was developed for the therapeutic drug monitoring of CBD and its metabolites in patients with epilepsy.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (IS), such as CBD-d3.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to a new vial and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Instrumentation (UHPLC-MS/MS):
-
Chromatography: Utilizes a C18 reversed-phase column with a gradient elution.
-
Mobile Phase: A mixture of water with formic acid (A) and acetonitrile/methanol with formic acid (B).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Method 2: Automated LC-MS/MS for 7-OH-CBD in Human Serum
This recently developed high-throughput method utilizes a fully automated workflow for sample preparation, suitable for large-scale clinical studies.
-
Automated Sample Preparation:
-
An automated liquid handling platform performs the addition of internal standard (CBD-d3) and precipitation solvent (e.g., acetonitrile) to serum samples in a 96-well plate format.
-
The platform manages mixing, centrifugation, and transfer of the supernatant to a new plate for analysis.
-
-
Instrumentation (LC-MS/MS):
-
Chromatography: Similar to Method 1, employing a reversed-phase UHPLC system.
-
Mass Spectrometry: Detection is achieved with a tandem mass spectrometer. The method is validated according to European Medicines Agency (EMA) guidelines.
-
Method 3: LC-MS/MS for Multiple Cannabinoids in Human Plasma
This comprehensive method allows for the simultaneous quantification of CBD, THC, and their major metabolites, including 7-OH-CBD.
-
Sample Preparation:
-
Utilizes a protein precipitation extraction from 100 µL of human plasma.
-
Deuterated internal standards are used for each analyte to account for matrix effects.
-
-
Instrumentation (UHPLC-MS/MS):
-
Chromatography: A reversed-phase C18 HPLC column is used.
-
Mass Spectrometry: A triple-quadrupole mass spectrometer with MRM detection ensures precise quantification. The method is validated according to Food and Drug Administration (FDA) guidelines.
-
Quantitative Data Comparison
The performance of an analytical method is determined by several key validation parameters. The table below summarizes the reported performance characteristics for the quantification of 7-OH-CBD from the described methods. This data is essential for comparing method sensitivity, accuracy, and precision.
| Parameter | Method 1 (UHPLC-MS/MS in Serum) | Method 2 (Automated LC-MS/MS in Serum) | Method 3 (LC-MS/MS in Plasma) |
| Linear Range | 1–500 ng/mL | Not explicitly stated for 7-OH-CBD, but calibration curves demonstrated excellent linearity. | Not explicitly stated for 7-OH-CBD, but the overall method is described as accurate and reproducible. |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | Meets EMA guideline acceptance criteria. | Sufficiently sensitive for pharmacokinetic studies. |
| Intra-day Precision (%CV) | < 20% | Meets EMA guideline acceptance criteria (<15%). | Described as reproducible. |
| Inter-day Precision (%CV) | Not explicitly stated | Meets EMA guideline acceptance criteria (<15%). | Described as reproducible. |
| Accuracy (Mean Relative Error) | Within 15% | Meets EMA guideline acceptance criteria (within ±15%). | Described as accurate. |
Note: The performance characteristics for Methods 2 and 3 are described in the context of adherence to regulatory guidelines (EMA and FDA, respectively), which typically require precision (%CV) to be within 15% (20% at the LLOQ) and accuracy (relative error) to be within ±15% (±20% at the LLOQ).
References
A Comparative Analysis of 7-Hydroxycannabidiol and Cannabidiol's Anticonvulsant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of Cannabidiol (CBD) and its primary active metabolite, 7-Hydroxycannabidiol (7-OH-CBD). The information presented is based on available preclinical and clinical data to assist in the evaluation of these compounds for antiepileptic drug development.
Executive Summary
Data Presentation: In Vivo Anticonvulsant Activity
The following table summarizes the available quantitative data from a key preclinical study directly comparing the anticonvulsant efficacy of 7-OH-CBD and CBD in the maximal electroshock seizure threshold (MEST) test in mice.
| Compound | Seizure Model | Animal | Dose (mg/kg, i.p.) | Outcome |
| 7-OH-CBD | MEST | Mouse | 150 & 200 | Significantly reduced incidence of tonic convulsions (P<0.001) |
| CBD | MEST | Mouse | 200 | Significantly reduced incidence of tonic convulsions (P<0.001) |
Data sourced from the American Epilepsy Society abstract: "The human metabolite of cannabidiol, 7-hydroxy cannabidiol, but not 7-carboxy cannabidiol, is anticonvulsant in the maximal electroshock seizure threshold test (MEST) in mouse."
Experimental Protocols
A detailed methodology for the Maximal Electroshock Seizure Threshold (MEST) test as described in the comparative study is provided below.
Maximal Electroshock Seizure Threshold (MEST) Test
Objective: To assess the ability of a compound to increase the threshold for seizures induced by a maximal electrical stimulus.
Animals: Male NMRI mice.
Apparatus: A constant current generator with corneal electrodes.
Procedure:
-
Animals are divided into treatment groups (vehicle, CBD, 7-OH-CBD) with 12 animals per group.
-
Compounds (CBD or 7-OH-CBD) or vehicle (ethanol:KolliphorEL:0.9% saline; 1:1:18) are administered intraperitoneally (i.p.) 60 minutes before testing.
-
A maximal electrical stimulus (e.g., 50 mA, 0.6 ms pulse, 0.4s duration, 50Hz) is delivered via corneal electrodes.
-
Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
The incidence of tonic convulsions in the drug-treated groups is compared to the vehicle-treated group.
Statistical Analysis: Fisher's Exact Probability Test is used to compare the incidence of tonic convulsions between groups.
Signaling Pathways and Mechanisms of Action
Cannabidiol (CBD)
The anticonvulsant mechanism of CBD is understood to be multimodal, not acting through the canonical cannabinoid receptors CB1 and CB2. Instead, its effects are attributed to its interaction with several other targets that modulate neuronal excitability.
Figure 1: Proposed multimodal mechanism of action for the anticonvulsant effects of CBD.
Key mechanisms include:
-
G protein-coupled receptor 55 (GPR55) Antagonism: CBD acts as an antagonist at GPR55, which is found at excitatory synapses. This antagonism leads to a reduction in intracellular calcium release, thereby decreasing excitatory neurotransmission.
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Desensitization: CBD can desensitize TRPV1 channels, which are involved in regulating calcium influx. This action also contributes to a reduction in neuronal excitability.
-
Modulation of Adenosine Signaling: CBD inhibits the reuptake of adenosine by blocking equilibrative nucleoside transporters (ENTs). The resulting increase in extracellular adenosine can then act on adenosine receptors to reduce neuronal excitability.
This compound (7-OH-CBD)
The precise signaling pathways underlying the anticonvulsant activity of 7-OH-CBD are not as well-elucidated as those for CBD. It is known to be an active metabolite of CBD and shares its anticonvulsant properties, suggesting a potential overlap in mechanisms. However, one study using a synthetic derivative of 7-OH-CBD indicated that its effects might be mediated by a novel target, distinct from CB1, CB2, and TRPV1 receptors. Further research is required to fully characterize the molecular targets and signaling cascades responsible for the anticonvulsant effects of 7-OH-CBD.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the preclinical comparison of novel anticonvulsant candidates like 7-OH-CBD and CBD.
Figure 2: A logical workflow for the comparative analysis of anticonvulsant compounds.
Conclusion
The available evidence indicates that both CBD and its metabolite, 7-OH-CBD, possess anticonvulsant properties. The single direct comparative study in the MEST model suggests comparable efficacy at the tested doses. However, a significant knowledge gap remains concerning the comparative efficacy of these two compounds across a broader range of seizure models and their precise mechanisms of action, particularly for 7-OH-CBD. Further research, including head-to-head in vivo and in vitro studies, is warranted to fully delineate the therapeutic potential of 7-OH-CBD as an anticonvulsant agent and to understand its pharmacological profile relative to its parent compound, CBD.
References
- 1. pnas.org [pnas.org]
- 2. Cannabinoids in the Treatment of Epilepsy: Hard Evidence at Last? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Evidence that (-)-7-hydroxy-4'-dimethylheptyl-cannabidiol activates a non-CB(1), non-CB(2), non-TRPV1 target in the mouse vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The-human-metabolite-of-cannabidiol--7-hydroxy-cannabidiol--but-not-7-carboxy-cannabidiol--is-anticonvulsant-in-the-maximal-electroshock-seizure-threshold-test-(MEST)-in-mouse [aesnet.org]
A Head-to-Head Comparison of the Efficacy of 7-OH-CBD and Other CBD Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cannabidiol (CBD), a prominent non-psychoactive constituent of Cannabis sativa, has garnered significant attention for its therapeutic potential across a spectrum of disorders. Upon administration, CBD undergoes extensive metabolism, primarily in the liver, giving rise to a variety of metabolites. Among these, 7-hydroxy-cannabidiol (7-OH-CBD) has emerged as a major active metabolite, exhibiting pharmacological effects comparable to the parent compound. Understanding the relative efficacy of 7-OH-CBD and other key metabolites is crucial for optimizing therapeutic strategies and for the development of novel cannabinoid-based drugs. This guide provides an objective, data-driven comparison of the efficacy of 7-OH-CBD with its precursor, CBD, and other significant metabolites, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview of Efficacy
The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a direct comparison of the biological activities of 7-OH-CBD, its parent compound CBD, and other major metabolites.
Table 1: Anticonvulsant Activity
| Compound | Animal Model | Assay | Efficacy | Source |
| 7-OH-CBD | Mouse | Maximal Electroshock Seizure Threshold (MEST) Test | Anticonvulsant | [1] |
| 7-COOH-CBD | Mouse | Maximal Electroshock Seizure Threshold (MEST) Test | Inactive | [1] |
| CBD | Mouse | Pentylenetetrazole (PTZ)-induced seizures | Anticonvulsant (ED50 ≈ 120 mg/kg) | [2] |
| CBD | Mouse | Maximal Electroshock (MES) Test | Anticonvulsant (ED50 ≈ 120 mg/kg) | [2] |
Table 2: Cannabinoid Receptor Binding Affinity (Ki, nM)
| Compound | CB1 Receptor | CB2 Receptor | Source |
| (-)-CBD (Natural) | >10,000 | >10,000 | [3] |
| (-)-7-OH-CBD | >10,000 | >10,000 | |
| (-)-7-COOH-CBD | >10,000 | >10,000 | |
| (+)-CBD (Synthetic) | 842 | 203 | |
| (+)-7-OH-CBD | 5.3 | 322 | |
| (+)-7-COOH-CBD | 13.2 | 156 |
Table 3: Enzyme Inhibition (IC50, µM)
| Compound | Fatty Acid Amide Hydrolase (FAAH) | Cytochrome P450 2A6 (CYP2A6) | Cytochrome P450 2B6 (CYP2B6) | Source |
| (-)-CBD | 27.5 | 0.27 ± 0.06 | 0.26 ± 0.17 | |
| 7-OH-CBD | 34.0 | 0.45 ± 0.18 | 1.2 ± 0.44 | |
| 7-COOH-CBD | >100 | Not Available | Not Available |
Table 4: In Vitro Cytotoxicity (IC50, µM)
| Compound | Mouse Sertoli Cells (TM4) | Human Sertoli Cells | Source |
| CBD | Not explicitly stated, but showed dose-dependent cytotoxicity | 9.8 | |
| 7-OH-CBD | Showed comparable cytotoxicity to CBD | 10.7 | |
| 7-COOH-CBD | Less cytotoxic than CBD | 55.3 |
Table 5: Activity at TRPV1 Channels
| Compound | Effect on TRPV1 | Source |
| (-)-CBD | Agonist | |
| (-)-7-OH-CBD | Inactive | |
| (-)-7-COOH-CBD | Inactive |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Maximal Electroshock Seizure Threshold (MEST) Test
The MEST test is a widely used preclinical model to evaluate the anticonvulsant properties of a compound.
-
Animals: Male NMRI mice are typically used.
-
Procedure:
-
The test compound (e.g., 7-OH-CBD or 7-COOH-CBD) or vehicle is administered to the animals, often via intraperitoneal injection.
-
After a predetermined time, a brief electrical stimulus is delivered through corneal electrodes.
-
The stimulus intensity is varied to determine the threshold at which a tonic hindlimb extension seizure is induced in 50% of the animals (the current required is the C50 value).
-
An increase in the C50 value in the compound-treated group compared to the vehicle group indicates an anticonvulsant effect.
-
Cannabinoid Receptor (CB1/CB2) Binding Assay
This in vitro assay determines the binding affinity of a compound to cannabinoid receptors.
-
Materials:
-
Cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.
-
A radiolabeled cannabinoid receptor agonist (e.g., [³H]CP-55,940).
-
Test compounds (CBD and its metabolites).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).
-
Glass fiber filters.
-
-
Procedure:
-
Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed with ice-cold buffer.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Materials:
-
Recombinant human FAAH or tissue homogenates containing FAAH.
-
A fluorescent substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA).
-
Test compounds (CBD and its metabolites).
-
Assay buffer.
-
-
Procedure:
-
The FAAH enzyme is pre-incubated with varying concentrations of the test compound or vehicle.
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate.
-
The increase in fluorescence, resulting from the cleavage of the substrate by FAAH, is monitored over time using a fluorometer.
-
The rate of the reaction is calculated.
-
The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the concentration of the test compound.
-
Conclusion
The available data indicate that 7-OH-CBD is a pharmacologically active metabolite of CBD, retaining significant anticonvulsant properties. In contrast, the further oxidized metabolite, 7-COOH-CBD, appears to be largely inactive in this regard. Both CBD and 7-OH-CBD exhibit inhibitory activity against FAAH, suggesting a potential mechanism for modulating the endocannabinoid system. Notably, the natural forms of CBD and its primary metabolites display very low affinity for CB1 and CB2 receptors, indicating that their therapeutic effects are likely mediated through other molecular targets. The synthetic enantiomers, however, show a markedly different receptor binding profile. Further head-to-head studies are warranted to comprehensively compare the efficacy of 7-OH-CBD with CBD and other metabolites across a broader range of pharmacological assays to fully elucidate their relative therapeutic potential.
References
- 1. The-human-metabolite-of-cannabidiol--7-hydroxy-cannabidiol--but-not-7-carboxy-cannabidiol--is-anticonvulsant-in-the-maximal-electroshock-seizure-threshold-test-(MEST)-in-mouse [aesnet.org]
- 2. Cannabidiol: Pharmacology and potential therapeutic role in epilepsy and other neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolites of Cannabidiol: A Review on Their Formation, Biological Activity, and Relevance in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the In Vitro Mechanisms of 7-Hydroxycannabidiol: A Comparative Guide on a Key CBD Metabolite
Researchers, scientists, and drug development professionals are increasingly focusing on the metabolites of cannabidiol (CBD) to understand its full therapeutic and toxicological profile. 7-Hydroxycannabidiol (7-OH-CBD), a primary and active metabolite of CBD, has demonstrated a range of biological activities in vitro. This guide provides a comparative analysis of the existing in vitro findings on the mechanism of action of 7-OH-CBD, highlighting areas of consistent and divergent data to shed light on the reproducibility of these findings.
This report synthesizes quantitative data from multiple studies into structured tables for straightforward comparison, details the experimental protocols for key assays, and visualizes the reported signaling pathways and experimental workflows using Graphviz diagrams. The aim is to offer an objective resource for evaluating the current state of research on 7-OH-CBD's in vitro pharmacology.
Inhibition of Drug-Metabolizing Enzymes
A significant body of in vitro research has focused on the inhibitory effects of 7-OH-CBD on cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. These findings have important implications for potential drug-drug interactions.
Recent studies have consistently demonstrated that 7-OH-CBD is a potent inhibitor of several CYP enzymes. For instance, it has been shown to strongly inhibit CYP2A6 and CYP2B6, enzymes involved in nicotine metabolism, with unbound IC50 (IC50,u) values in the sub-micromolar range.[1][2][3] Specifically, IC50,u values for 7-OH-CBD against CYP2A6-mediated cotinine and nornicotine formation were reported to be 0.45 ± 0.18 μM and 0.16 ± 0.08 μM, respectively.[1][2] For CYP2B6, the IC50,u for cotinine and nornicotine formation were 1.2 ± 0.44 μM and 0.11 ± 0.030 μM, respectively. Furthermore, 7-OH-CBD has been shown to inhibit other P450s, including CYP2C8, CYP2C9, and CYP2D6, with IC50,u values generally below 2.5 μM. In contrast, it is a weak inhibitor of CYP1A2 and CYP2A6.
Time-dependent inhibition has also been observed, with 7-OH-CBD inactivating CYP2C19 and CYP3A. The inactivation efficiencies (kinact/KI,u) were reported to be 0.10 min⁻¹μM⁻¹ for CYP2C19 and 0.14 min⁻¹μM⁻¹ for CYP3A.
| Enzyme | Substrate/Metabolite | IC50,u (μM) | Study System | Reference |
| CYP2A6 | Nicotine to Cotinine | 0.45 ± 0.18 | CYP2A6-overexpressing microsomes | |
| Nicotine to Nornicotine | 0.16 ± 0.08 | CYP2A6-overexpressing microsomes | ||
| Cotinine to 3HC | 0.78 ± 0.23 | CYP2A6-overexpressing microsomes | ||
| CYP2B6 | Nicotine to Cotinine | 1.2 ± 0.44 | CYP2B6-overexpressing microsomes | |
| Nicotine to Nornicotine | 0.11 ± 0.030 | CYP2B6-overexpressing microsomes | ||
| 0.34 | Human Liver Microsomes | |||
| CYP2C8 | 1.02 | Human Liver Microsomes | ||
| CYP2C19 | <2.5 | Human Liver Microsomes | ||
| CYP3A | <2.5 | Human Liver Microsomes | ||
| CYP2D6 | <2.5 | Human Liver Microsomes |
Table 1: Inhibitory Potency (IC50,u) of this compound on Cytochrome P450 Enzymes.
Cytotoxicity and Cellular Mechanisms
In vitro studies have also explored the cytotoxic effects of 7-OH-CBD in various cell types, revealing potential mechanisms of action related to cell viability, apoptosis, and endoplasmic reticulum (ER) stress.
In human hepatic cells (HepG2) and primary human hepatocytes, 7-OH-CBD induced cellular damage, cell cycle disturbances, apoptosis, and ER stress. The cytotoxicity of 7-OH-CBD in HepG2 cells was found to be equipotent to that of its parent compound, CBD. Interestingly, the metabolism of 7-OH-CBD by CYP2D6 was shown to attenuate its cytotoxic effects.
Similar cytotoxic effects were observed in mouse (TM4) and human Sertoli cells. 7-OH-CBD inhibited cellular proliferation and decreased DNA synthesis in a concentration- and time-dependent manner. The IC50 values for cytotoxicity were comparable to those of CBD in both cell lines, suggesting a similar level of toxicity in this context. Furthermore, studies on human neural stem cells (NSCs) have shown that 7-OH-CBD can reduce cell viability in a dose- and time-dependent manner and alter the cell cycle at the G1 phase.
| Cell Line | Endpoint | IC50 (μM) | Exposure Time | Reference |
| TM4 (mouse Sertoli) | Cell Viability | 16.3 | 48 h | |
| Human Sertoli | Cell Viability | 10.7 | 48 h |
Table 2: Cytotoxicity (IC50) of this compound in Different Cell Lines.
Interaction with Cannabinoid Receptors
The interaction of 7-OH-CBD with cannabinoid receptors (CB1 and CB2) appears to be complex and is an area where findings are less consistent compared to its effects on metabolic enzymes. While CBD itself has a low binding affinity for CB1 and CB2 receptors, it can act as a non-competitive negative allosteric modulator of the CB1 receptor. Studies on 7-OH-CBD's direct binding and functional activity at these receptors are still emerging. One study reported that (-)-7-hydroxy-CBD does not bind significantly to either CB1 or CB2 receptors. However, another source suggests it acts as a non-competitive negative allosteric modulator of the CB1 receptor, similar to CBD. This suggests that the primary mechanism of action of 7-OH-CBD may not be through direct agonism of cannabinoid receptors but rather through modulation of the endocannabinoid system or other targets.
Experimental Protocols
To facilitate the reproducibility and comparison of findings, detailed experimental methodologies are crucial. Below are generalized protocols for key in vitro assays used to characterize the mechanism of action of 7-OH-CBD.
Cytochrome P450 Inhibition Assay (Recombinant Enzymes)
-
Microsome Preparation: Microsomes from HEK293 cells overexpressing specific human CYP enzymes are used.
-
Incubation Mixture: The reaction mixture typically contains phosphate buffer, recombinant CYP microsomes, a specific substrate for the enzyme being tested (e.g., nicotine for CYP2A6), and varying concentrations of 7-OH-CBD.
-
Reaction Initiation and Termination: The reaction is initiated by adding an NADPH-generating system. After a specific incubation time at 37°C, the reaction is terminated by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Metabolite Quantification: The formation of the specific metabolite is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of 7-OH-CBD that causes 50% inhibition of metabolite formation (IC50) is calculated by fitting the data to a dose-response curve. Unbound IC50 (IC50,u) is then calculated by correcting for nonspecific binding in the incubation.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Cells (e.g., HepG2, Sertoli cells) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of 7-OH-CBD or vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate the reported signaling pathways for 7-OH-CBD-induced cytotoxicity and a typical workflow for investigating its in vitro mechanism of action.
Caption: 7-OH-CBD induced cytotoxicity signaling pathway.
Caption: In vitro mechanism of action experimental workflow.
References
A Comparative Analysis of 7-Hydroxycannabidiol and Cannabidiol Pharmacokinetics in Animal Models
This guide provides a detailed comparison of the pharmacokinetic profiles of 7-Hydroxycannabidiol (7-OH-CBD) and its parent compound, Cannabidiol (CBD), in various animal models. The data presented is crucial for researchers and scientists in the fields of pharmacology and drug development, offering insights into the absorption, distribution, metabolism, and excretion of these cannabinoids.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for CBD and its primary active metabolite, 7-OH-CBD, observed in different animal species following oral (PO) and intravenous (IV) administration. These parameters are essential for understanding the bioavailability and in vivo behavior of these compounds.
Cannabidiol (CBD) Pharmacokinetic Parameters
| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Dog (Beagle) | IV | 2.2 mg/kg | 1,869 - 3,294 | - | - | 4.85 (291 min) | [1] |
| Dog (Beagle) | PO | 2.2 mg/kg | - | - | - | - | [1] |
| Dog | IV | 45 mg | - | - | - | 9 | [2][3] |
| Dog | IV | 90 mg | - | - | - | 9 | [2] |
| Dog | PO | 180 mg | - | - | - | - | |
| Dog (Beagle) | PO (Oil) | 5 mg/kg/day | 97.3 (pre-prandial), 341 (post-prandial) | - | - | 4-10 | |
| Dog (Beagle) | PO (Oil) | 10 mg/kg/day | 236.8 (pre-prandial), 1,068 (post-prandial) | - | - | 4-10 | |
| Rat (Sprague-Dawley) | PO | 10 mg/kg | - | 2 | - | - | |
| Rat (Sprague-Dawley) | Inhalation | 13.9 mg/kg | 24-fold higher than PO | 0.083 (5 min) | - | 5.3 (day 1), 2.4 (day 14) | |
| Cynomolgus Macaque | PO | 4 mg/kg | - | 1-2 | - | 5.57 - 5.81 | |
| Cynomolgus Macaque | PO | 8 mg/kg | 1.4 times higher than 4 mg/kg | 2 | - | 5.57 - 5.81 | |
| Pony (Connemara) | PO | 2 mg/kg | 31.472 ± 8.080 | 2.111 ± 0.928 | - | 12.563 ± 3.054 | |
| Horse | PO | 1 mg/kg | - | - | - | - | |
| Horse | PO | 3 mg/kg | - | - | - | - |
This compound (7-OH-CBD) Pharmacokinetic Parameters (as a metabolite of CBD)
| Animal Model | CBD Administration Route | CBD Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Dog (Beagle) | IV | 2.2 mg/kg | - | - | - | - | |
| Dog (Beagle) | PO | - | - | - | AUC₀-∞ not different from IV | - | |
| Rat (Sprague-Dawley) | PO | 10 mg/kg | - | - | - | - | |
| Rat (Sprague-Dawley) | Inhalation | 6.7 mg/kg | - | - | ~1.4-fold higher after 14 days | - | |
| Pony (Connemara) | PO | 2 mg/kg | Detected between 1 and 24h | - | - | - | |
| Horse | PO | 1 mg/kg | Below LLOQ | - | - | - | |
| Horse | PO | 3 mg/kg | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols based on the reviewed literature for key experiments in the pharmacokinetic analysis of CBD and 7-OH-CBD.
Animal Models and Housing
-
Species: Beagle dogs, Sprague-Dawley rats, Cynomolgus macaques, and Connemara ponies have been utilized in pharmacokinetic studies.
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for the study protocol.
Drug Administration
-
Oral (PO) Administration:
-
For rodents, oral gavage is a common method, where a specific volume of the drug formulation is delivered directly into the stomach using a gavage needle.
-
In larger animals like dogs and horses, the compound is often administered in a carrier oil or within a capsule or treat. The volume administered is typically based on the animal's body weight.
-
-
Intravenous (IV) Administration:
-
The compound is dissolved in a suitable vehicle (e.g., ethanol) and administered via a catheter inserted into a major vein, such as the jugular or femoral vein. This method ensures 100% bioavailability.
-
Blood Sampling
-
Blood samples are collected at predetermined time points post-administration to characterize the drug's concentration-time profile.
-
For rats, cannulation of the jugular or femoral vein allows for serial blood sampling without repeatedly stressing the animal.
-
In larger animals, blood is typically drawn from peripheral veins.
-
The collected blood is processed to obtain plasma or serum, which is then stored at low temperatures (e.g., -80°C) until analysis.
Bioanalytical Method
-
Sample Preparation: Plasma or serum samples undergo an extraction process to isolate the cannabinoids and their metabolites from matrix components. This often involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction.
-
Quantification: The concentrations of CBD and 7-OH-CBD are determined using highly sensitive and specific analytical techniques, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method allows for the accurate quantification of multiple analytes in a single run.
Mandatory Visualizations
Metabolic Pathway of CBD
The following diagram illustrates the primary metabolic conversion of Cannabidiol (CBD) to its active metabolite, this compound (7-OH-CBD), and its subsequent oxidation to 7-Carboxycannabidiol (7-COOH-CBD).
Caption: Metabolic conversion of CBD to its major metabolites.
Experimental Workflow for a Typical Pharmacokinetic Study
This diagram outlines the standard workflow for conducting a pharmacokinetic study of cannabinoids in an animal model, from drug administration to data analysis.
Caption: Standard workflow of an animal pharmacokinetic study.
References
- 1. Pharmacokinetics of cannabidiol, (-)-trans-Δ9-tetrahydrocannabinol, and their oxidative metabolites after intravenous and oral administration of a cannabidiol-dominant full-spectrum hemp product to beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of cannabidiol in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 7-Hydroxycannabidiol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of 7-Hydroxycannabidiol (7-OH-CBD), a primary active metabolite of cannabidiol (CBD), and its known analogs. Due to a notable gap in publicly available quantitative data for 7-OH-CBD analogs, this document focuses on providing a comprehensive overview of the metabolic stability of 7-OH-CBD, alongside a detailed experimental protocol that can be employed to assess the stability of its analogs.
Metabolic Stability of this compound (7-OH-CBD)
7-OH-CBD is a significant metabolite of CBD, exhibiting pharmacological activity comparable to its parent compound. Its metabolic stability is a critical factor in determining its pharmacokinetic profile and therapeutic efficacy. The primary site of metabolism for CBD and its derivatives is the liver, where a cascade of enzymatic reactions facilitates their biotransformation.
Key Metabolic Pathways:
The metabolism of CBD to 7-OH-CBD is primarily catalyzed by the cytochrome P450 enzymes CYP2C19 and CYP2C9.[1] Subsequently, 7-OH-CBD is further oxidized to its inactive metabolite, 7-carboxy-CBD (7-COOH-CBD). While CYP3A4 has been implicated in this latter step, recent studies suggest that cytosolic dehydrogenases play a significant role in the conversion of 7-OH-CBD to 7-COOH-CBD.
Below is a diagram illustrating the primary metabolic pathway of 7-OH-CBD.
Quantitative Metabolic Stability Data:
| Compound | Matrix | Parameter | Value | Species | Reference |
| 7-OH-CBD | Human Plasma | Cmax | 81.35 ± 36.64 ng/mL | Human | [2] |
| Human Plasma | Tmax | 4 [2–6] h | Human | [2] | |
| Human Plasma | AUC | 364.70 ± 105.59 ng/mLh | Human | [2] | |
| CBD | Human Plasma | Cmax | 389.17 ± 153.23 ng/mL | Human | [2] |
| Human Plasma | Tmax | 4 [1–6] h | Human | ||
| Human Plasma | AUC | 1,542.19 ± 488.04 ng/mLh | Human |
Data presented as mean ± SD or median [range]. Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve.
Metabolic Stability of 7-OH-CBD Analogs: A Research Gap
A thorough review of the scientific literature reveals a significant lack of quantitative data on the metabolic stability of 7-OH-CBD analogs. While synthetic methods for analogs such as 8,9-dihydro-7-hydroxy-CBD (HU-446) and cannabidiol monomethyl ether (CBDM) have been reported, their metabolic fate has not been characterized. This presents a critical knowledge gap for researchers and drug developers working with these compounds.
To address this, the following section provides a detailed, standard protocol for an in vitro liver microsomal stability assay, which can be used to generate the necessary comparative data for 7-OH-CBD and its analogs.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a test compound, such as 7-OH-CBD or its analogs, using liver microsomes. The assay measures the disappearance of the parent compound over time in the presence of metabolic enzymes.
1. Materials and Reagents:
-
Test compounds (7-OH-CBD and its analogs)
-
Pooled human liver microsomes (HLM) or other species as required
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (one high clearance and one low clearance, e.g., verapamil and warfarin)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
Internal standard (IS) for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath set to 37°C
-
LC-MS/MS system for analysis
2. Experimental Workflow Diagram:
The following diagram, generated using DOT language, illustrates the workflow of the microsomal stability assay.
3. Assay Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO).
-
Create working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).
-
Prepare the microsomal incubation mixture by suspending the liver microsomes in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the microsomal suspension.
-
Pre-warm the plate/tubes at 37°C for approximately 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead.
-
Immediately add the test compound working solution to the wells/tubes. This is your T=0 time point.
-
-
Sampling and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing the internal standard (typically 2-3 times the incubation volume).
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the plate/tubes at high speed (e.g., 4000 g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area of the test compound relative to the internal standard at each time point.
-
4. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Determine the half-life (t½):
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear portion of this curve (k) is the elimination rate constant.
-
Calculate the half-life using the formula: t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint):
-
Use the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein in the incubation)
-
By following this protocol, researchers can generate robust and reproducible metabolic stability data for 7-OH-CBD and its analogs, enabling a direct comparison and facilitating informed decisions in the drug development process.
References
The Emerging Therapeutic Potential of 7-Hydroxy-Cannabidiol: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of 7-hydroxy-cannabidiol (7-OH-CBD), a primary active metabolite of cannabidiol (CBD), with its parent compound. We will delve into available experimental data, present detailed methodologies for key experiments, and visualize relevant biological pathways to support further research and development in the field of cannabinoid therapeutics.
Executive Summary
7-OH-CBD, an active metabolite of CBD, has demonstrated comparable anticonvulsant properties to its parent compound in preclinical models. While robust comparative data on its neuroprotective and anti-inflammatory effects are still emerging, the existing evidence suggests that 7-OH-CBD is a pharmacologically active molecule that warrants further investigation as a potential therapeutic agent. This guide summarizes the current state of knowledge, providing a foundation for future studies aimed at elucidating the full therapeutic profile of this key CBD metabolite.
Comparative Efficacy of 7-OH-CBD and CBD
The therapeutic potential of 7-OH-CBD has been most notably investigated in the context of epilepsy. Preclinical studies provide quantitative data supporting its efficacy as an anticonvulsant.
Anticonvulsant Activity
A key study evaluated the anticonvulsant effects of 7-OH-CBD and CBD in the Maximal Electroshock Seizure Threshold (MEST) test in mice, a widely used model for generalized seizures. The results demonstrate that 7-OH-CBD exhibits significant anticonvulsant activity, comparable to that of CBD.[1]
Table 1: Anticonvulsant Efficacy of 7-OH-CBD vs. CBD in the MEST Test [1]
| Compound | Dose (mg/kg, IP) | Incidence of Tonic Convulsions | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Not specified | - |
| 7-OH-CBD | 150 | Significantly reduced | P<0.001 |
| 7-OH-CBD | 200 | Significantly reduced | P<0.001 |
| CBD | 200 | Significantly reduced | P<0.001 |
| Diazepam (Positive Control) | 2 | Significantly reduced | P<0.05 |
Neuroprotective and Anti-inflammatory Effects
While direct comparative studies with quantitative data on the neuroprotective and anti-inflammatory effects of 7-OH-CBD versus CBD are limited, extensive research on CBD provides a benchmark for future investigations.
Neuroprotection: CBD has been shown to exert neuroprotective effects in various in vitro models of neuronal damage. For instance, in studies involving glutamate-induced neurotoxicity in rat cortical neuron cultures, CBD was found to be a potent antioxidant, offering protection against neuronal damage.[2][3][4] Further research is needed to quantify and compare the neuroprotective capacity of 7-OH-CBD.
Anti-inflammatory Activity: CBD has demonstrated significant anti-inflammatory properties. In studies using lipopolysaccharide (LPS)-stimulated macrophages, CBD has been shown to reduce the release of pro-inflammatory cytokines such as IL-6 and TNF-α. It also attenuates LPS-induced NF-κB activity. The anti-inflammatory potential of 7-OH-CBD remains an important area for future comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments relevant to the evaluation of 7-OH-CBD's therapeutic efficacy.
Maximal Electroshock Seizure Threshold (MEST) Test
This protocol is adapted from a study comparing the anticonvulsant effects of 7-OH-CBD and CBD.
Objective: To assess the ability of a compound to raise the threshold for electrically induced seizures in mice.
Animals: Male NMRI mice.
Materials:
-
Test compounds (7-OH-CBD, CBD) and vehicle (e.g., ethanol:KolliphorEL:0.9% saline; 1:1:18).
-
Positive control (e.g., Diazepam) and its vehicle.
-
Constant current generator for delivering electrical stimulus.
-
Corneal electrodes.
Procedure:
-
Administer the test compound or vehicle to mice via intraperitoneal (IP) injection.
-
After a specified pretreatment time (e.g., 60 minutes for cannabinoids, 30 minutes for diazepam), deliver a fixed electrical stimulus (e.g., 50 mA, 0.6 ms pulse, 0.4s duration, 50Hz) via corneal electrodes.
-
Observe the mice for the presence or absence of tonic hind limb extension, which is the endpoint for a maximal seizure.
-
Record the number of animals in each group that exhibit tonic convulsions.
-
Analyze the data using appropriate statistical methods (e.g., Fisher's Exact Probability Test) to compare the incidence of seizures in the treated groups versus the vehicle group.
In Vitro Neuroprotection Assay: Glutamate-Induced Neurotoxicity
This protocol is a general representation based on studies evaluating the neuroprotective effects of cannabinoids.
Objective: To determine the ability of a compound to protect neurons from glutamate-induced excitotoxicity.
Cell Culture: Primary rat cortical neuron cultures.
Materials:
-
Test compounds (e.g., 7-OH-CBD, CBD).
-
Glutamate.
-
Cell culture medium and supplements.
-
Lactate dehydrogenase (LDH) assay kit for measuring cytotoxicity.
Procedure:
-
Plate and culture primary cortical neurons.
-
Pre-treat the neuronal cultures with various concentrations of the test compound for a specified duration.
-
Induce neurotoxicity by exposing the cells to a toxic concentration of glutamate.
-
After a defined incubation period, assess cell viability and cytotoxicity by measuring the release of LDH into the culture medium.
-
Compare the extent of cell death in treated cultures to that in untreated (control) and glutamate-only treated cultures to determine the neuroprotective effect.
In Vitro Anti-inflammatory Assay: LPS-Stimulated Macrophages
This protocol is based on studies investigating the anti-inflammatory effects of CBD.
Objective: To evaluate the ability of a compound to suppress the inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).
Cell Line: Human monocytic cell line (e.g., U937) differentiated into macrophages, or primary macrophages.
Materials:
-
Test compounds (e.g., 7-OH-CBD, CBD).
-
Lipopolysaccharide (LPS).
-
Cell culture medium.
-
ELISA kits for measuring pro-inflammatory cytokines (e.g., IL-6, TNF-α).
Procedure:
-
Culture and differentiate macrophages.
-
Pre-treat the macrophages with the test compound for a specified period.
-
Stimulate an inflammatory response by adding LPS to the cell culture medium.
-
After an incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA.
-
Compare the cytokine levels in the treated groups to those in the LPS-only stimulated group to determine the anti-inflammatory activity.
Signaling Pathways and Mechanisms of Action
The metabolic conversion of CBD to 7-OH-CBD is a critical step in its pharmacology. Understanding this pathway is essential for interpreting its therapeutic effects.
Metabolic Pathway of CBD to 7-OH-CBD
CBD is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C19 and CYP2C9 playing key roles in its hydroxylation to form the active metabolite 7-OH-CBD. This metabolite is then further oxidized to the inactive 7-carboxy-CBD (7-COOH-CBD).
Metabolic conversion of CBD to its major metabolites.
Potential Mechanisms of Action of 7-OH-CBD
While the specific signaling pathways of 7-OH-CBD are not yet fully elucidated, its structural similarity to CBD suggests that it may share some mechanisms of action. CBD is known to interact with multiple targets, including:
-
Cannabinoid Receptors: While CBD has a low affinity for CB1 and CB2 receptors, it can act as a negative allosteric modulator of the CB1 receptor.
-
Ion Channels: CBD has been shown to modulate various ion channels, which may contribute to its anticonvulsant effects.
-
Neurotransmitter Systems: CBD can influence neurotransmitter systems, including the serotonergic and glutamatergic systems.
Future research should focus on delineating the specific molecular targets and signaling cascades modulated by 7-OH-CBD to better understand its therapeutic potential.
Conclusion and Future Directions
The available evidence strongly supports the anticonvulsant efficacy of 7-OH-CBD, positioning it as a compound of significant interest for the treatment of epilepsy. However, to fully validate its therapeutic potential across a broader range of diseases, further research is imperative.
Key areas for future investigation include:
-
Direct Comparative Studies: Conducting head-to-head studies comparing the neuroprotective and anti-inflammatory efficacy of 7-OH-CBD and CBD using standardized in vitro and in vivo models.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 7-OH-CBD to optimize dosing and delivery strategies.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which 7-OH-CBD exerts its therapeutic effects.
By addressing these research gaps, the scientific community can gain a comprehensive understanding of the therapeutic utility of 7-OH-CBD and pave the way for the development of novel cannabinoid-based medicines.
References
- 1. The-human-metabolite-of-cannabidiol--7-hydroxy-cannabidiol--but-not-7-carboxy-cannabidiol--is-anticonvulsant-in-the-maximal-electroshock-seizure-threshold-test-(MEST)-in-mouse [aesnet.org]
- 2. Cannabidiol and (−)Δ9-tetrahydrocannabinol are neuroprotective antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Cannabidiol Against Hydrogen Peroxide in Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. realmofcaring.org [realmofcaring.org]
Safety Operating Guide
Proper Disposal of 7-Hydroxycannabidiol: A Guide for Laboratory Professionals
The safe and compliant disposal of 7-Hydroxycannabidiol (7-OH-CBD) is a critical component of laboratory safety and regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage 7-OH-CBD waste, ensuring the protection of personnel and the environment. The procedures outlined are based on general hazardous and cannabis waste regulations, which mandate that such materials be rendered unusable and unrecognizable before final disposal.
Hazard Assessment and Safety Precautions
Before handling 7-OH-CBD, it is essential to be aware of its potential hazards. The substance is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Solutions of 7-OH-CBD in solvents like methanol or acetonitrile are considered highly flammable liquids and vapors.[2] One Safety Data Sheet (SDS) also indicates that the compound is suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE is mandatory when handling 7-OH-CBD waste:
-
Gloves: Impervious gloves should be worn.
-
Protective Clothing: A lab coat or other protective clothing is required.
-
Eye/Face Protection: Safety glasses or a face shield must be used.
-
Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.
Hazard Classification Summary
The following table summarizes the hazard classifications for this compound in different forms based on available Safety Data Sheets.
| Product Form | Hazard Statements | GHS Pictogram(s) | Signal Word |
| (-)-7-hydroxy Cannabidiol (Solid) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H361: Suspected of damaging fertility or the unborn child. | GHS07 (Exclamation Mark) GHS08 (Health Hazard) | Warning |
| (-)-7-hydroxy Cannabidiol (in Acetonitrile or Methanol) | H225: Highly flammable liquid and vapor. H301/H302: Toxic/Harmful if swallowed. H311/H312: Toxic/Harmful in contact with skin. H331/H332: Toxic/Harmful if inhaled. H319: Causes serious eye irritation. H370: Causes damage to organs (e.g., eyes). | GHS02 (Flame) GHS06 (Skull and Crossbones) GHS07 (Exclamation Mark) GHS08 (Health Hazard) | Danger |
Step-by-Step Disposal Protocol
The primary goal of cannabis waste disposal is to render the active material "unusable and unrecognizable". This is typically achieved by mixing it with other waste materials.
Experimental Protocol: Rendering 7-OH-CBD Waste Unusable
Objective: To alter the physical and chemical state of 7-OH-CBD waste to prevent its diversion or reuse, in compliance with federal and local regulations.
Methodology:
-
Waste Segregation: Isolate all materials containing or contaminated with 7-OH-CBD, including pure compound, solutions, contaminated lab supplies (e.g., gloves, absorbent paper), and expired products.
-
Solid Waste Treatment:
-
For pure, solid 7-OH-CBD or contaminated solids, grind or shred the material.
-
Mix the ground cannabis waste with a non-consumable solid waste material. The resulting mixture must be at least 50% non-cannabis waste.
-
Compostable Mix: For disposal via composting, mix with materials like food waste, soil, yard debris, or wood chips.
-
Non-Compostable Mix: For landfill disposal, mix with materials such as cat litter, sand, or plastic waste.
-
-
Liquid Waste Treatment:
-
For liquid solutions containing 7-OH-CBD, absorb the liquid with a finely-powdered, liquid-binding material.
-
Mix the liquid waste with an equal or greater amount of an absorbent, non-consumable material like cat litter or soil until the liquid is fully absorbed.
-
-
Final Packaging and Storage:
-
Place the resulting mixture in a secure, UN-approved, air-tight waste container.
-
The container must be stored in a secured, restricted-access area until it is collected for final disposal. Public access to this area is strictly prohibited.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of 7-OH-CBD waste.
Final Disposal Options
After on-site treatment, the secured waste must be transferred to an appropriate facility. All local, state, and federal regulations must be strictly followed.
-
Licensed Waste Hauler: Engage a certified cannabis or hazardous waste management company to collect, transport, and dispose of the material. This is the recommended method to ensure compliance. The hauler should provide documentation, such as the date of pickup and confirmation of delivery to a licensed facility.
-
Self-Hauling: In some jurisdictions, licensed businesses may transport their own waste to an approved facility. These facilities can include:
-
Permitted solid waste landfills.
-
Licensed incineration facilities.
-
Approved composting or in-vessel digestion operations. If self-hauling, the generator must obtain a certified weight ticket or receipt from the facility to document legal disposal.
-
-
Documentation: Maintain a detailed log of all waste disposal activities. This log should include the date, weight of the waste, the person responsible, and all receipts or documentation from the disposal facility. A written cannabis waste management plan should be in place outlining all procedures.
References
Personal protective equipment for handling 7-Hydroxycannabidiol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 7-Hydroxycannabidiol (7-OH-CBD), a metabolite of cannabidiol. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Some safety data sheets also indicate that it can cause serious eye irritation.[1] Furthermore, solutions of 7-OH-CBD, particularly certified reference materials (CRMs), may be prepared in flammable solvents like acetonitrile, making them highly flammable liquids and vapors.[1] One supplier, GlpBio, classifies the substance as non-hazardous, but still advises the use of full personal protective equipment.[3]
Personal Protective Equipment (PPE)
Based on a comprehensive review of safety data sheets and general laboratory guidelines for handling cannabinoids, the following personal protective equipment is essential when working with this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are commonly recommended for their resistance to chemicals. Always inspect gloves for tears or holes before use. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Required to protect against splashes of liquids or airborne particles. A face shield may be necessary for additional protection when handling larger quantities or when there is a significant splash risk. |
| Body Protection | Laboratory coat or disposable gown | A lab coat or gown should be worn to protect skin and personal clothing from contamination. For tasks with a higher risk of splashes or spills, chemical-resistant aprons or coveralls may be appropriate. |
| Respiratory Protection | Respirator or mask | Use in a well-ventilated area is crucial. If engineering controls like a fume hood are not available or insufficient to control airborne concentrations, a respirator (e.g., N95) should be used to prevent inhalation of dust, aerosols, or vapors. |
Standard Operating Procedure for Handling 7-OH-CBD
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Emergency Response Plan: Spills and Exposure
In the event of an accidental spill or personal exposure to this compound, immediate and appropriate action is critical. The following flowchart details the necessary steps to take.
Handling and Storage
When handling 7-OH-CBD, ensure good ventilation and exhaustion at the workplace to prevent the formation of aerosols. Keep the substance away from heat, sparks, open flames, and hot surfaces, and do not smoke in the vicinity. Take precautionary measures against static discharge. Store containers in a cool, well-ventilated place and keep them tightly sealed.
Disposal Plan
All waste containing this compound must be disposed of in accordance with local, regional, national, and international regulations. Cannabis waste, in general, should be rendered unusable and unrecognizable before disposal. This can often be achieved by grinding the cannabis material and mixing it with other non-cannabis waste, such as soil or food waste, in a 50/50 ratio. Liquid waste containing 7-OH-CBD should be absorbed with a non-combustible material and placed in a sealed container for disposal. Always consult your institution's environmental health and safety office for specific disposal protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
